Tozasertib

Catalog No.
S548313
CAS No.
639089-54-6
M.F
C23H28N8OS
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tozasertib

CAS Number

639089-54-6

Product Name

Tozasertib

IUPAC Name

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

Molecular Formula

C23H28N8OS

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29)

InChI Key

GCIKSSRWRFVXBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

solubility

Soluble in DMSO, not in water

Synonyms

cyclopropane carboxylic acid(4-(4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl)phenyl)amide, MK-0457, Tozasertib, VE 465, VE-465, VX-680, VX680

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C

The exact mass of the compound Tozasertib is 464.21068 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745967. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tozasertib Aurora kinase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: Aurora Kinase Inhibition

Tozasertib potently inhibits Aurora kinases A, B, and C by targeting their ATP-binding pockets [1] [2] [3]. Inhibition of these key mitotic regulators causes profound cellular defects.

  • Disruption of Mitosis: By inhibiting Aurora A and B, this compound induces failure of G2/M transition, abnormal spindle formation, and cytokinesis defects [1] [2]. This results in polyploidy and ultimately leads to apoptosis in cancer cells [4] [5].
  • Quantitative Inhibition: The table below shows the potency of this compound against its primary kinase targets.
Kinase Target Reported Kd or IC50 Values Biological Consequence of Inhibition
Aurora Kinase A Kd = 0.6 nM [2] Disruption of centrosome maturation, mitotic spindle formation, and chromosomal alignment [6] [5].
Aurora Kinase B Inhibited in cellular assays [1] Failure of cytokinesis, leading to polyploidy and apoptosis [1] [5].
Aurora Kinase C Low nanomolar concentration inhibition [4] Perturbation of chromosome segregation (function overlaps with Aurora B) [4] [6].

Additional Targets and Mechanisms

Beyond Aurora kinases, this compound directly interacts with other critical signaling nodes, contributing to its overall efficacy.

  • RIPK1 Inhibition: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with a reported Kd of 20 nM [1] [2]. It inhibits TNF-induced necroptosis by targeting the RIPK1-RIPK3-MLKL signaling axis, with cellular IC50 values ranging from 0.26 µM to 2.56 µM depending on the model [1] [2].
  • Anti-tumor Immunity: In melanoma models, AURKB inhibition by this compound suppresses MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes. This decreases CD4+ Treg cells in tumors, activating CD8+ T cells and reversing immune escape [7].
  • Neuroprotective Potential: A 2025 study suggests this compound may have a neuroprotective effect in an Alzheimer's disease model, potentially through modulation of the FGF1/PI3K/Akt pathway, reducing oxidative stress, neuroinflammation, and apoptotic markers [8].

Key Experimental Protocols

The following methodologies are central to investigating this compound's mechanisms.

  • In Vitro Cell Viability and Cytotoxicity: Cell viability (IC50) is determined using assays like MTT after 120 hours of drug incubation [9]. Cytokinesis defects are quantified via high-content imaging, measuring parameters like nuclear area and roundness after 48 hours of treatment [1] [2].
  • Analysis of Cell Death Pathways: For necroptosis studies, cells are pre-treated with this compound for 1 hour, then stimulated with murine TNF (mTNF) in L929sAhFas cells for 5-24 hours. Cell death is quantified using plasma membrane permeability dyes [1] [2].
  • Generation of Resistant Cell Lines: To model acquired resistance, glioma cells are exposed to stepwise increasing concentrations of this compound, starting from a low dose (e.g., 10 nM) for 72 hours, with viable cells sorted and gradually adapted to higher doses (up to 100 nM) [4].

Resistance and Combination Strategies

A significant challenge with this compound is the development of resistance, driven by specific adaptive responses.

  • ABC Transporter Efflux: The efficacy of this compound is severely impaired by the ATP-binding cassette (ABC) transporters ABCB1 (MDR1) and ABCG2 (BCRP), which actively pump the drug out of cancer cells [5] [9].
  • Metabolic Reprogramming: Acquired resistance in glioma cells is linked to upregulation of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK4. This inhibits the Pyruvate Dehydrogenase Complex (PDHC), shifting metabolism to support survival [4].
  • Synergistic Combinations:
    • Conventional Chemotherapy: VX-680 interacts positively with doxorubicin, methotrexate, and cisplatin, overcoming cross-resistance in osteosarcoma models [5].
    • PDK Inhibition: The PDK inhibitor Dichloroacetate (DCA) promotes mitochondrial permeabilization and apoptosis in this compound-resistant glioma cells [4].
    • Immune Checkpoint Therapy: Combining this compound with immune checkpoint inhibitors may produce synergistic anti-melanoma effects by reversing tumor immune suppression [7].

Mechanism of Action and Resistance Pathways

The diagram below summarizes the primary mechanisms of action and resistance pathways of this compound.

g cluster_primary Primary Molecular Targets cluster_effects Cellular Effects & Outcomes cluster_resistance Resistance Mechanisms This compound This compound AURKA Aurora Kinase A This compound->AURKA AURKB Aurora Kinase B This compound->AURKB RIPK1 RIPK1 This compound->RIPK1 Mitotic_Disruption Mitotic Disruption (Cytokinesis Failure, Polyploidy) AURKA->Mitotic_Disruption AURKB->Mitotic_Disruption Immune_Activation Treg Cell ↓ CD8+ T Cell Activation ↑ AURKB->Immune_Activation Necroptosis_Inhibition Necroptosis Inhibition RIPK1->Necroptosis_Inhibition Apoptosis Apoptosis Mitotic_Disruption->Apoptosis ABC_Transport ABC Transporter Efflux (ABCB1, ABCG2) ABC_Transport->this compound  Impairs Efficacy Metabolic_Shift Metabolic Reprogramming (PDK Upregulation) Metabolic_Shift->this compound  Confers Resistance

This diagram illustrates how the multi-target mechanism of this compound contributes to its anti-cancer effects and how cancer cells develop resistance.

Key Insights for Research and Development

  • Dual-Target Profile: this compound's unique dual inhibition of Aurora kinases and RIPK1 sets it apart from more specific Aurora inhibitors [1] [2].
  • Resistance Awareness: Consider inherent or acquired expression of ABC transporters (ABCB1, ABCG2) and PDK upregulation as major factors limiting efficacy [4] [9].
  • Combination Potential: Rational combination strategies, including chemotherapy, metabolic inhibitors (DCA), and immunotherapy, show promise in overcoming resistance and improving therapeutic outcomes [7] [4] [5].
  • Beyond Oncology: Emerging evidence in neurodegenerative models suggests potential for drug repurposing beyond cancer [8].

References

Mechanism of Action and Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tozasertib is a type I ATP-competitive inhibitor that binds to the kinase's active, DFG-in conformation [1]. Its primary mechanism is disrupting mitosis by simultaneously inhibiting Aurora kinases A, B, and C.

The table below details its potency (measured as Ki) against its primary and secondary kinase targets.

Kinase Target Ki (nM) Biological Consequence of Inhibition
Aurora A 0.6 nM [2] [3] [4] Failure of centrosome maturation, leading to abnormal spindle formation and G2/M arrest [1] [5].
Aurora C 4.6 nM [3] [4] Function overlaps with Aurora B; role is most prominent in meiosis [6] [5].
Aurora B 18 nM [2] [3] [4] Failure of cytokinesis, leading to polyploidy (cells with multiple sets of chromosomes) and apoptosis [1] [5].
FLT-3 30 nM [2] [4] Inhibition of proliferation in hematopoietic cancers [4].
BCR-ABL (T315I mutant) 30 nM [4] Overcomes a common resistance mutation in chronic myeloid leukemia (CML) [4].

Beyond its well-established role in mitosis inhibition, research has revealed that this compound independently and potently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (a form of programmed cell death) [1]. The IC50 for necroptosis inhibition is in the same sub-micromolar range (0.26-2.56 µM depending on the cell model) as its effect on cytokinesis, but this activity is functionally distinct from its anti-mitotic action [1].

G This compound This compound AuroraA Aurora A Inhibition This compound->AuroraA AuroraB Aurora B Inhibition This compound->AuroraB Spindle Abnormal Spindle AuroraA->Spindle Cytokinesis Cytokinesis Failure AuroraB->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Spindle->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

A simplified pathway of this compound's primary anti-mitotic action leading to cell death.

Cellular and Preclinical Effects

In vitro and in vivo studies demonstrate that this compound exerts multifaceted anti-cancer effects.

Effect Category Experimental Findings
Cell Cycle & Death Indces cell cycle arrest at G2/M phase, promotes apoptosis (programmed cell death), and triggers autophagy [2] [6].
Anti-proliferation Inhibits proliferation and colony formation in a wide spectrum of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range [2] [3] [5].
In Vivo Efficacy Reduces tumor volume in xenograft models of leukemia (HL-60) and colon cancer [1] [7].
Overcoming Resistance Shows positive interactions with conventional chemotherapeutic agents (doxorubicin, cisplatin, methotrexate) and can overcome cross-resistance in some drug-resistant osteosarcoma cell lines, though ABCB1/MDR1 overexpression can reduce sensitivity [5].

Key Experimental Protocols

To help you contextualize the data, here are methodologies commonly used to evaluate this compound's activity.

  • Kinase Inhibition Assays: A coupled enzyme system monitors ATP consumption. Reactions containing kinase, ATP, and a peptide substrate are initiated. The consumption of ATP is coupled to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm. Inhibitory constants (Ki) are calculated from IC50 values obtained by adding this compound in DMSO to the reaction [4].
  • Cellular Proliferation/Cytotoxicity (MTT/CCK-8 Assays): Cells are treated with a range of this compound concentrations for 48-72 hours. Metabolically active cells reduce MTT or CCK-8 reagents, producing a colorimetric change. The absorbance is measured to determine the concentration that inhibits cell growth by 50% (IC50 or GI50) [3] [4].
  • In Vivo Xenograft Models: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, this compound is administered intraperitoneally (e.g., 12.5 - 70 mg/kg, twice daily). Tumor volume is measured over time and compared to vehicle-treated control groups to assess efficacy [4].

Emerging Research and Resistance Mechanisms

This compound research has expanded into new areas and uncovered potential limitations.

  • Drug Repurposing in Neuroscience: A 2025 study reported that this compound has a neuroprotective effect in a mouse model of Alzheimer's disease, potentially through modulation of the FGF1/PI3K/Akt pathway, reducing oxidative stress, neuroinflammation, and apoptosis [8]. This suggests potential for repurposing beyond oncology.
  • Acquired Resistance in Cancer: Sustained exposure of glioma cells to clinically relevant concentrations of this compound can lead to acquired resistance. RNA-sequencing identified a significant upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) in resistant cells. PDK4 upregulation inhibits the pyruvate dehydrogenase complex (PDHC), shifting metabolism to favor glycolysis. This resistance can be overcome by combining this compound with PDK inhibitors like Dichloroacetate (DCA), which restores mitochondrial function and promotes apoptosis [6].

G Resistance Resistance PDK4_Up PDK4 Upregulation Resistance->PDK4_Up PDH_Inhibit PDH Complex Inhibition PDK4_Up->PDH_Inhibit Metab_Shift Metabolic Shift to Glycolysis PDH_Inhibit->Metab_Shift Mitoch_Dysfunction Reduced Mitochondrial Function Metab_Shift->Mitoch_Dysfunction Apoptosis Apoptosis Mitoch_Dysfunction->Apoptosis DCA DCA DCA->PDH_Inhibit Antagonizes

Proposed mechanism of this compound resistance via PDK4 and its potential reversal.

This compound remains a powerful tool for basic research on mitosis and cell death. Its most promising translational path may lie in combination therapies to overcome resistance [5] and its potential repurposing for neurological diseases [8].

References

AURKB Aurora kinase B anti-tumor immunity

Author: Smolecule Technical Support Team. Date: February 2026

AURKB Biology and Role in Cancer

AURKB is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [1] [2]. Its dysregulation is a hallmark across numerous cancers.

  • Core Functions in Mitosis: AURKB ensures mitotic fidelity by regulating chromosome biorientation, the spindle assembly checkpoint, and cytokinesis [1] [3]. It localizes to centromeres in metaphase and the spindle midzone in anaphase [2].
  • Oncogenic Role: AURKB is frequently overexpressed in pan-cancer analyses [4]. This overexpression is associated with advanced tumor stage, poor prognosis, and the creation of aneuploid cells, which can promote tumorigenesis [4] [1] [3]. Its expression is cell-cycle-dependent, peaking at the G2/M phase [1].

Mechanisms of AURKB in Immune Regulation

The connection between AURKB and anti-tumor immunity is an area of growing interest, primarily revolving around its impact on the tumor immune microenvironment.

  • Modulation of Immune Cell Infiltration: A pan-cancer analysis revealed that AURKB expression strongly correlates with the infiltration levels of various immune cells, including CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and dendritic cells [4]. The nature of this correlation (positive or negative) varies by cancer type.
  • Regulation of Immunomodulatory Factors: AURKB expression is linked to the co-expression of a wide array of immune-related genes, including those involved in MHC, immune activation, immunosuppression, chemokines, and their receptors [4].
  • Interaction with Key Immune-Related Pathways:
    • FOXM1-AURKB Axis: Recent research in Small Cell Lung Cancer (SCLC) shows that inhibition of the transcription factor FOXM1 alters AURKB signaling. This inhibition enhanced T cell activation, supported the differentiation of CD8+ cytotoxic T cells, and promoted T cell-mediated cancer cell killing [5].
    • Association with TMB and MSI: A significant association exists between high AURKB expression and elevated Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI) in several cancer types. This suggests AURKB is linked to a tumor phenotype that may be more susceptible to immunotherapy [4].

The diagram below integrates AURKB's mitotic and emerging immune-regulatory functions.

aurkb_immune_pathway AURKB in Mitosis and Immune Regulation AURKB AURKB CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) AURKB->CPC Binds & Activates FOXM1 FOXM1 AURKB->FOXM1 Alters Signaling Immune_Gene_Signature Altered Immune Gene Expression (Chemokines, Immunomodulators) AURKB->Immune_Gene_Signature Correlates With TMB_MSI High Tumor Mutational Burden (TMB) & Microsatellite Instability (MSI) AURKB->TMB_MSI Associates With Mitotic_Processes Chromosome Segregation Spindle Checkpoint Cytokinesis CPC->Mitotic_Processes Genomic_Instability Aneuploidy & CIN Mitotic_Processes->Genomic_Instability If Dysregulated Tumor_Phenotype Pro-Tumorigenic Microenvironment Genomic_Instability->Tumor_Phenotype T_cell_activation Enhanced CD8+ T-cell Activation & Differentiation FOXM1->T_cell_activation T_cell_activation->Tumor_Phenotype Immune_Gene_Signature->Tumor_Phenotype TMB_MSI->Tumor_Phenotype

AURKB drives tumor progression through mitotic errors and by shaping a permissive tumor immune microenvironment. The FOXM1-AURKB axis represents a novel link to T-cell regulation.

AURKB as a Therapeutic Target

The critical role of AURKB in cancer has made it a compelling target for drug development.

  • Therapeutic Rationale: Inhibiting AURKB disrupts mitosis, leading to mitotic catastrophe and cell death in highly proliferative cancer cells [3].
  • Inhibitor Compounds: Multiple small-molecule ATP-competitive inhibitors have been developed.
    • Barasertib: A selective AURKB inhibitor shown to improve hemodynamics in preclinical models of pulmonary arterial hypertension by reversing pathogenic vascular remodeling, demonstrating its potency [6].
    • Other Inhibitors: GSK1070916 (a dual AURKB/C inhibitor) and BRD-7880 (a highly specific inhibitor) have been characterized in preclinical studies [6] [7].
  • Combination Therapies: To overcome resistance and improve efficacy, combination strategies are being explored.
    • With Senolytics: In PAH models, combining barasertib with the p21 attenuator UC2288 was more effective in reducing vascular remodeling than either drug alone [6].
    • With Chemotherapy/Immunotherapy: In SCLC, FOXM1 inhibition (which alters AURKB signaling) showed synergistic effects with platinum-based chemotherapy and enhanced anti-tumor immunity [5].

The table below summarizes key AURKB inhibitors and their status.

Inhibitor Name Key Characteristics Experimental/Clinical Context Citations
Barasertib (AZD1152) Highly selective AURKB inhibitor Improved established PAH in animal models and human lung slices; induced cellular senescence in PASMCs. [6]
GSK1070916 Potent, ATP-competitive AURKB/C inhibitor Identified via connectivity map analysis as a top candidate to reverse PAH gene signature. [6]
BRD-7880 Potent and highly selective AURKB/C inhibitor Used in structural studies to characterize the activated AURKC:INCENP complex. [7]

Experimental Approaches for AURKB Research

For researchers aiming to investigate AURKB, here are key methodologies from recent literature.

  • In Vitro Functional Assays:
    • Cell Viability & Proliferation: Assess using MTT, CellTiter-Glo, or colony formation assays after AURKB inhibition [5].
    • Cell Cycle Analysis: Use flow cytometry to confirm cell cycle arrest (typically in G2/M) upon AURKB inhibition [5].
    • Migration/Invasion: Evaluate using Transwell or wound-healing assays to study the role of AURKB/FOXM1 in metastasis [5].
  • Molecular Techniques:
    • Gene Silencing: Utilize siRNA or shRNA to knock down AURKB or its regulator FOXM1. Inducible systems (e.g., Tet-On) are valuable for studying essential genes [5].
    • Protein-Protein Interaction: Co-immunoprecipitation (Co-IP) can validate interactions within the CPC (e.g., with INCENP and Survivin) or with novel partners like TRIM28 [8] [2].
    • Chromatin Immunoprecipitation (ChIP): Determine the direct binding of transcription factors (e.g., FOXM1) or CPC components to gene promoters, such as TERT [8] [5].
  • Transcriptomic and Bioinformatic Analysis:
    • Pathway Analysis: After RNA-sequencing, perform Gene Set Enrichment Analysis (GSEA) to identify affected pathways (e.g., "G2/M Checkpoint" or "AURKB signaling") [4] [6].
    • Pan-Cancer Analysis: Use public databases (e.g., TCGA, GTEx) to analyze AURKB expression, promoter methylation, mutation, and its correlation with prognosis and immune infiltration across 33 cancer types [4].
  • In Vivo Validation:
    • Subcutaneous Xenograft Models: Inject human cancer cells into immunodeficient mice to test the efficacy of AURKB or FOXM1 inhibitors on tumor growth [5].
    • Spontaneous/Genetically Engineered Models: Use more sophisticated models (e.g., RPM mouse model for SCLC) to evaluate drug efficacy in an autochthonous tumor microenvironment [5].
    • Preclinical Efficacy in Human Tissue: Test compounds on human precision-cut lung slices (PCLSs) to bridge the gap between animal models and human patients [6].

The following diagram outlines a workflow for a typical AURKB-focused research project.

experimental_workflow AURKB Research Project Workflow cluster_1 Phase 1: Discovery & Validation cluster_2 Phase 2: Preclinical Modeling cluster_3 Phase 3: Mechanistic Insight Target_ID Target Identification (RNA-seq, Public DBs) In_Vitro In Vitro Validation Target_ID->In_Vitro Bioinformatic Hypothesis In_Vivo In Vivo Validation In_Vitro->In_Vivo Promising In Vitro Results Viability Viability/Proliferation Assays In_Vitro->Viability CellCycle Cell Cycle Analysis In_Vitro->CellCycle Molecular1 Molecular Analysis (Western Blot, qPCR) In_Vitro->Molecular1 Mech Mechanistic Studies In_Vivo->Mech Confirmed Efficacy Xenograft Xenograft Models In_Vivo->Xenograft Spontaneous Spontaneous Models In_Vivo->Spontaneous PCLS Human PCLS Models In_Vivo->PCLS Mech->Target_ID Refines Understanding Omics Omics & GSEA Mech->Omics ChIP ChIP-assay Mech->ChIP CoIP Co-IP Mech->CoIP

A comprehensive research workflow for AURKB spans from computational discovery and in vitro validation to in vivo efficacy testing and deep mechanistic studies.

Conclusion and Future Directions

Targeting AURKB offers a promising multi-faceted strategy for cancer therapy, combining direct cytotoxic effects with potential modulation of the immune microenvironment. Future work should focus on:

  • Developing more selective inhibitors to minimize off-target effects [3].
  • Exploring combination therapies with chemotherapy, immunotherapy, or other targeted agents to overcome resistance [3] [5].
  • Advancing biomarker discovery to identify patient populations most likely to benefit from AURKB-targeted therapies [4] [3].

References

Molecular Mechanism of Action and Cell Cycle Disruption

Author: Smolecule Technical Support Team. Date: February 2026

Tozasertib functions as a type I ATP-competitive inhibitor, binding to the active conformation of the kinases' ATP-binding pocket [1] [2]. This binding inhibits the enzymatic activity of Aurora kinases A, B, and C, which are crucial serine/threonine kinases regulating multiple stages of mitosis [1].

  • Primary Target Inhibition: this compound actively inhibits Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Aurora Kinase C (AURKC) [3] [4].
  • Off-target Activity: At similar concentrations, this compound also independently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (programmed necrotic cell death) [2].

The table below summarizes the core functions of its primary targets and the consequences of their inhibition.

Aurora Kinase Core Mitotic Functions Consequences of this compound Inhibition
Aurora A (AURKA) Centrosome maturation & separation, mitotic spindle formation, G2/M transition [1]. Failure of centrosome separation, defective spindle assembly, mitotic arrest [1] [2].
Aurora B (AURKB) Chromosome bi-orientation & alignment, spindle checkpoint, cytokinesis [5] [1]. Failure of cytokinesis, endoreduplication, polyploidy (cells with multiple nuclei) [5] [2].
Aurora C (AURKC) Spermatogenesis; can compensate for AURKB function [6] [1]. Contributes to overall mitotic disruption, particularly in cells where it is expressed [6].

The following diagram illustrates the primary cell cycle disruption pathway initiated by this compound.

G This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibits AURKB Aurora Kinase B This compound->AURKB Inhibits AURKC Aurora Kinase C This compound->AURKC Inhibits Mitotic_Arrest Mitotic Arrest AURKA->Mitotic_Arrest Polyploidy Polyploidy / Multinucleation AURKB->Polyploidy AURKC->Polyploidy Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Polyploidy->Apoptosis

Key Downstream Consequences and Alternative Pathways

Inhibition of Aurora kinases by this compound triggers several critical downstream events that contribute to its anti-cancer effects.

Induction of Apoptosis via PUMA

In colorectal cancer cells, this compound induces mitochondrial apoptosis through p53-independent transcriptional activation of the BH3-only protein PUMA (p53 upregulated modulator of apoptosis) [7]. This pathway is summarized in the table below.

Experimental Step Key Finding Experimental Method Used
PUMA Induction PUMA mRNA and protein levels significantly increased. RT-qPCR, Western Blotting [7].
Pathway Elucidation PUMA induction is mediated by the canonical NF-κB pathway (p65 subunit) following AKT inhibition. siRNA knockdown, NF-κB luciferase reporter assay, Chromatin Immunoprecipitation (ChIP) [7].
Functional Validation PUMA deficiency confers significant resistance to this compound-induced apoptosis. Comparison of apoptosis in PUMA-KO vs. WT cells (Hoechst staining), colony formation assays [7].
In Vivo Confirmation PUMA is necessary for the in vivo anti-tumor effect of Aurora kinase inhibitors. Xenograft models using PUMA-KO HCT116 cells [7].
Modulation of Anti-Tumor Immunity

In melanoma models, this compound activates anti-tumor immunity by targeting AURKB in the tumor microenvironment [5].

  • Mechanism: AURKB inhibition decreases MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [5].
  • Immunological Outcome: This leads to a reduction in immunosuppressive regulatory T cells (Tregs) within the tumor, which in turn activates CD8+ T cells and enhances tumor cell killing [5].
  • Experimental Evidence: This mechanism was identified using single-cell RNA sequencing analysis of patient data and validated in vitro and in vivo [5].
Inhibition of Necroptosis via RIPK1

This compound independently inhibits RIPK1, a key regulator of necroptosis. This effect occurs at a similar concentration range (IC50 ~0.55 µM) as its inhibition of cytokinesis [2]. This is considered an off-target effect, as more specific Aurora kinase inhibitors (e.g., Barasertib) do not inhibit necroptosis [2]. The relationship between these pathways is shown below.

G This compound This compound Aurora_Kinases Aurora Kinases (A, B, C) This compound->Aurora_Kinases Inhibits RIPK1 RIPK1 This compound->RIPK1 Inhibits Cytokinesis_Defects Cytokinesis Defects & Mitotic Arrest Aurora_Kinases->Cytokinesis_Defects Necroptosis_Inhibition Necroptosis Inhibition RIPK1->Necroptosis_Inhibition Apoptosis2 Apoptosis Cytokinesis_Defects->Apoptosis2 Cytostatic_Effect Cytostatic Effect Cytokinesis_Defects->Cytostatic_Effect Cytoprotective_Effect Cytoprotective Effect Necroptosis_Inhibition->Cytoprotective_Effect

Experimental Considerations for Research

For researchers aiming to study this compound, key methodological details from the cited literature are provided below.

  • In Vitro Cell Culture & Treatment:

    • Standard Dosage: Studies often use a range of 10 nM to 10 µM, with specific effects like cytokine release activation observed at 10 µM in melanoma co-culture models [5] and necroptosis inhibition with an IC50 of ~0.55 µM [2].
    • Stock Solution: Typically dissolved in DMSO at a common stock concentration of 1-10 mM [5].
    • Treatment Duration: Effects like mitotic arrest and polyploidy can be observed within 24-72 hours of treatment [6].
  • Key Assays and Readouts:

    • Cell Cycle & Death: Flow cytometry for DNA content (cell cycle profile), Western blotting for cleaved Caspase-3 (apoptosis), and high-content imaging for nuclear morphology and count (cytokinesis defects) [7] [2].
    • Mitotic Status: Western blotting for phosphorylation of histone H3 (Ser10) is a common marker for mitotic cells [7].
    • Gene/Protein Expression: RT-qPCR and RNA-seq for transcriptional changes (e.g., PUMA induction); Western blotting for protein level and phosphorylation status (e.g., AURKB, AKT, IκB, RIPK1) [5] [7] [6].
  • In Vivo Administration:

    • Dosing: In xenograft models, this compound is often administered intraperitoneally (i.p.) at 80 mg/kg/day for 14 consecutive days [7]. A neuroprotection study used lower doses of 5 and 10 mg/kg [8].
    • Vehicle: Often formulated in 10% DMSO [8].

Current Status in Drug Development

This compound remains an investigational drug and has not received FDA approval for any indication as of 2025 [3] [9]. It has been evaluated in clinical trials for conditions including leukemia and non-small-cell lung carcinoma [3]. Research continues to explore its potential, including drug repurposing, such as for its neuroprotective effects in an Alzheimer's disease model [8].

References

AURKB suppression of anti-tumor immune response

Author: Smolecule Technical Support Team. Date: February 2026

AURKB Biology and Immunosuppressive Mechanisms

Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as a chromosomal passenger protein, playing essential roles in mitosis including chromosome alignment, kinetochore-microtubule attachments, and cytokinesis [1]. While AURKB maintains genomic stability under physiological conditions, its dysregulation in cancer cells leads to chromosomal instability, aneuploidy, and tumor evolution [1]. Beyond its cell cycle functions, emerging research has revealed that AURKB plays a multifaceted role in suppressing anti-tumor immunity through various molecular mechanisms.

Molecular Structure and Characteristics: AURKB is a 345-amino acid protein with an estimated molecular mass of 39 kDa, encoded by the AURKB gene located on chromosome 17p13.1 [1]. Structurally, it consists of two regulatory domains at the N- and C-terminal ends and a central catalytic kinase domain (76-327 aa) [1]. The kinase domain contains characteristic degrons (KEN motif and DAD/A box) that regulate protein stability through proteasomal degradation pathways [1].

Mechanisms of Immune Suppression

AURKB employs multiple strategies to dampen anti-tumor immunity, creating an immunosuppressive tumor microenvironment that facilitates cancer progression and therapy resistance.

  • Regulation of Cholesterol Metabolism: Recent research has uncovered a novel mechanism where AURKB promotes immunosuppression through cholesterol metabolic reprogramming. AURKB increases histone H3 lysine 9 tri-methylation (H3K9me3)/serine 10 phosphorylation, reducing H3K9me3 enrichment at the neutral cholesterol ester hydrolase 1 (NCEH1) promoter, thereby increasing NCEH1 expression and intratumoral cholesterol levels [2]. The accumulated cholesterol contributes to CD8+ T cell exhaustion and diminishes antitumor responses, while AURKB inhibition or statin treatment can reverse this effect and enhance sensitivity to chemoimmunotherapy [2].

  • Modulation of Immune Cell Infiltration: AURKB expression significantly correlates with altered immune cell populations within the tumor microenvironment. In hepatocellular carcinoma (HCC), high AURKB expression is inversely correlated with resting natural killer (NK) cells, M2 macrophages, activated mast cells, and naïve B cells, while positively correlating with M0 macrophages, T follicular helper cells (Tfh), regulatory T cells (Treg), and resting myeloid dendritic cells [3]. Similarly, in melanoma, AURKB inhibition with Tozasertib reduced immunosuppressive CD4+ Treg cells in tumors, which subsequently activated CD8+ T cells [4].

  • Interaction with Immune Checkpoints: AURKB expression shows significant positive correlations with multiple immune checkpoint molecules across various cancers. In HCC, AURKB expression positively correlates with PDCD1 (PD-1), CD274 (PD-L1), CTLA4, and LAG3 [3]. This suggests that AURKB may contribute to T-cell exhaustion and immune escape through upregulation of checkpoint pathways, providing rationale for combining AURKB inhibitors with immune checkpoint blockade.

  • MIF-CD74/CXCR4 Signaling Axis: Single-cell RNA sequencing analysis in melanoma revealed that AURKB suppresses anti-tumor immunity by enhancing MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [4]. This chemokine signaling pathway creates an immunosuppressive niche that impedes effective immune surveillance and cytotoxicity.

Evidence Across Cancer Types

The table below summarizes the clinical and immunological significance of AURKB across different cancer types:

Cancer Type AURKB Expression Clinical Correlation Immune Correlations References
Cholangiocarcinoma (CCA) Highly expressed Poor outcomes with neoadjuvant chemoimmunotherapy; promotes CD8+ T cell exhaustion Regulates cholesterol metabolism via H3K9me3/NCEH1 axis [2]
Hepatocellular Carcinoma (HCC) Upregulated (mRNA & protein) Independent prognostic risk factor; associated with MVI, Edmondson-Steiner grade, recurrence Alters TIICs; correlates with PD-1, PD-L1, CTLA-4, LAG3 [3]
Melanoma Not specified Suppresses anti-tumor immunity Increases MIF-CD74/CXCR4 signaling; reduces CD4+ Treg, activates CD8+ T cells [4]
Pan-Cancer Elevated in most cancers Poor OS in 12 cancers, poor PFS in 11 cancers; advanced stages in 10 cancers Correlates with immune infiltration, immunomodulatory factors, TMB, MSI [5]
Non-Small Cell Lung Cancer (NSCLC) Upregulated Poor survival; promotes migration, invasion via PI3K/Akt/NF-κB/MMP-2/9 pathway Correlates with immune cell infiltration and checkpoint genes [6] [7]

Therapeutic Targeting of AURKB

The strategic inhibition of AURKB represents a promising approach for cancer therapy, particularly in combination with established treatment modalities.

Small Molecule Inhibitors: Several AURKB inhibitors have demonstrated potential in preclinical studies. This compound has shown significant efficacy in melanoma models by decreasing immunosuppressive CD4+ Treg cells in tumors and activating CD8+ T cells [4]. Other pan-Aurora kinase inhibitors that target AURKB include PHA-739358, which has entered phase 2 clinical trials for advanced prostate cancer and hematological malignancies [8].

Combination Strategies: The immunomodulatory effects of AURKB inhibition provide strong rationale for combination therapies. AURKB targeting with simvastatin (cholesterol-lowering agent) significantly enhanced sensitivity to chemoimmunotherapy in cholangiocarcinoma [2]. Similarly, the combination of AURKB inhibitors with immune checkpoint blockers may synergize to overcome immune resistance mechanisms.

Biomarker Development: High AURKB expression predicts poorer outcomes in patients undergoing neoadjuvant chemoimmunotherapy and is associated with cholesterol accumulation within tumors [2]. These findings position AURKB as both a therapeutic target and potential predictive biomarker for treatment response.

Experimental Models and Methods

The following experimental approaches have been instrumental in characterizing AURKB's role in anti-tumor immunity:

In Vitro Models:

  • RNA Interference: Short hairpin RNA (shRNA) or siRNA-mediated knockdown of AURKB in various cancer cell lines (A549 for NSCLC, U251 and U87 for glioma) to assess functional consequences [8] [7].
  • Stable Cell Lines: Generation of AURKB-knockdown or overexpressing stable cell lines using lentiviral vectors for proliferation, apoptosis, and invasion assays [6].
  • Treatment Studies: Application of AURKB inhibitors (this compound) to cancer cells followed by RNA-sequencing to identify differentially expressed genes and pathways [4].

In Vivo Models:

  • Xenograft Models: Subcutaneous implantation of cancer cells (e.g., SBC3-Luc for SCLC, melanoma cells) into immunodeficient or immunocompetent mice to evaluate tumor growth and immune responses after AURKB inhibition [9] [4].
  • Spontaneous Models: Genetically engineered mouse models (e.g., RPM: RBfl/fl;TP53fl/fl;LSL-MYCT58A for SCLC) to assess therapeutic efficacy in autochthonous tumors [9].
  • Patient-Derived Xenografts (PDX): Use of patient-derived cholangiocarcinoma organoids and PDX models to validate AURKB targeting in clinically relevant systems [2].

Analytical Techniques:

  • Immunohistochemistry (IHC): Staining of patient tissue microarrays with anti-AURKB antibodies to evaluate protein expression and localization, with scoring based on intensity and percentage of positive cells [6] [3].
  • Flow Cytometry: Multicolor flow cytometry to analyze immune cell populations (T cell activation, differentiation, exhaustion markers) in tumors after AURKB inhibition [9] [4].
  • Chromatin Immunoprecipitation (ChIP): Assays to study protein-gene interactions and histone modifications (H3K9me3) at specific gene promoters [2].
  • Single-Cell RNA Sequencing: Comprehensive profiling of tumor and immune cells to identify signaling pathways and cell-cell communication networks altered by AURKB inhibition [4].

Conceptual Framework of AURKB in Immune Suppression

The following diagram illustrates the core mechanisms through which AURKB suppresses anti-tumor immunity and potential therapeutic intervention points:

G cluster_therapies Therapeutic Interventions AURKB AURKB Overexpression Cholesterol Cholesterol Metabolic Reprogramming AURKB->Cholesterol H3K9me3/NCEH1 ImmuneInfiltration Altered Immune Cell Infiltration AURKB->ImmuneInfiltration Alters chemokines/ cytokines Checkpoints Immune Checkpoint Upregulation AURKB->Checkpoints Transcriptional regulation Signaling MIF-CD74/CXCR4 Signaling AURKB->Signaling Enhances pathway CD8Exhaustion CD8+ T Cell Exhaustion Cholesterol->CD8Exhaustion Cholesterol accumulation Treg ↑ Treg Cells ImmuneInfiltration->Treg Recruitment Checkpoints->CD8Exhaustion Inhibitory signals ImmuneEscape Tumor Immune Escape Signaling->ImmuneEscape Immunosuppressive niche Treg->ImmuneEscape TherapyResistance Therapy Resistance CD8Exhaustion->TherapyResistance ImmuneEscape->TherapyResistance AURKB_Inhibitors AURKB Inhibitors (this compound) AURKB_Inhibitors->AURKB Inhibits Statins Statins (Simvastatin) Statins->Cholesterol Counteracts Immunotherapy Immune Checkpoint Blockade Immunotherapy->Checkpoints Blocks Chemo Chemotherapy Chemo->TherapyResistance Overcomes

This diagram illustrates how AURKB orchestrates multiple immunosuppressive mechanisms and identifies potential therapeutic intervention points to restore anti-tumor immunity.

Conclusion and Future Directions

The emerging role of AURKB as a regulator of anti-tumor immunity represents a significant advancement in cancer biology. AURKB contributes to immune evasion through cholesterol metabolic reprogramming, alteration of immune cell infiltration, upregulation of immune checkpoints, and enhancement of immunosuppressive signaling pathways. These findings position AURKB as a promising therapeutic target, particularly in combination with immunotherapy.

References

Comprehensive Application Notes and Protocols for Tozasertib (MK-0457, VX-680) in BCR-ABL T315I Mutant Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

The T315I Therapeutic Challenge and Tozasertib Profile

The T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents one of the most challenging forms of resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This mutation occurs when threonine at position 315 is replaced by isoleucine, eliminating a crucial hydrogen bond required for high-affinity binding of first- and second-generation tyrosine kinase inhibitors (TKIs) while creating steric hindrance that prevents drug binding. The T315I mutation confers broad cross-resistance to imatinib, dasatinib, nilotinib, and bosutinib, making it a leading cause of treatment failure in CML patients. [1] [2] [3]

This compound (VX-680, MK-0457) is a potent small molecule inhibitor originally identified as an Aurora kinase inhibitor that subsequently demonstrated significant activity against both wild-type and T315I-mutated BCR-ABL. This multi-targeted inhibitor effectively overcomes steric hindrance imposed by the T315I mutation through its unique binding mode, which does not require the hydrogen bond with threonine 315 that conventional TKIs depend upon. This compound exhibits inhibitory activity against multiple kinases including Aurora A, Aurora B, Aurora C, FLT3, JAK2, and ABL (both wild-type and T315I mutant), making it a valuable therapeutic option for patients with resistant disease. [4] [2]

Experimental Evidence and Efficacy Data

In Vitro and Preclinical Efficacy

Preclinical studies have demonstrated that this compound effectively inhibits proliferation and induces apoptosis in BCR-ABL-positive cells, including those expressing the T315I mutation. The compound reduces phosphorylation of BCR-ABL and its downstream substrate Crk-L while activating caspase-3 and poly (ADP-ribose) polymerase (PARP), indicating induction of apoptotic pathways. [4]

Table 1: In Vitro Efficacy of this compound in BCR-ABL Expressing Cells

Cell Model BCR-ABL Status IC₅₀ Values Key Effects Citation
K562 cells Wild-type BCR-ABL Low nanomolar range Dose-dependent apoptosis; Reduced Crk-L phosphorylation; PARP activation [4]
Ba/F3 cells T315I mutant Low nanomolar range Growth inhibition; Apoptosis induction; Caspase-3 activation [4]
Primary CML cells T315I mutant ~1 μM Inhibition of proliferation; Apoptosis induction [4] [2]
Clinical Case Evidence and Combination Strategies

Early clinical reports demonstrated the potential of this compound in patients with T315I-mutated leukemia. A case study described a patient with advanced CML who had failed multiple therapies including imatinib, dasatinib, and stem cell transplantation. After developing the T315I mutation, treatment with this compound successfully eradicated the T315I clone, allowing subsequent treatment with dasatinib followed by allogeneic stem cell transplantation with favorable early outcomes. [2]

Combination therapy approaches have shown particular promise in preclinical models. The combination of this compound with histone deacetylase (HDAC) inhibitors such as vorinostat or pracinostat demonstrates synergistic effects against T315I-mutated cells. This combination simultaneously targets multiple signaling pathways, resulting in enhanced apoptosis and more complete suppression of leukemic cell growth. [4]

Table 2: Combination Therapy Efficacy of this compound with HDAC Inhibitors

Combination Partner Cell Model Effects Combination Index Citation
Vorinostat + this compound Ba/F3 T315I Synergistic growth inhibition; Reduced Aurora A/B; PARP activation 0.396 (synergistic) [4]
Pracinostat (SB939) + this compound Ba/F3 T315I Synergistic growth inhibition; Reduced survivin; Enhanced apoptosis 0.765 (synergistic) [4]
Vorinostat + this compound Primary CML cells Significant increase in apoptosis; Enhanced cytotoxicity Not quantified [4]

Clinical Translation and Practical Considerations

Dosing and Administration

Based on early clinical trials, this compound has been administered via continuous intravenous infusion typically over 5-7 days every 2-3 weeks, with doses ranging from 10 to 32 mg/m²/hour. Dose-limiting toxicities included neutropenia, mucositis, and stomatitis, with the maximum tolerated dose established at approximately 24-26 mg/m²/hour. The compound demonstrated clinical activity at concentrations of 1 μM or lower in patient samples, consistent with effective target inhibition observed in preclinical models. [2]

Mechanisms of Response and Resistance

This compound exerts its effects through multiple interconnected mechanisms in BCR-ABL-positive cells:

  • Direct inhibition of BCR-ABL tyrosine kinase activity, including T315I mutant
  • Reduction of Aurora A and B kinase expression
  • Decreased HDAC protein expression
  • Activation of mitochondrial apoptotic pathways
  • Reduction of anti-apoptotic proteins such as survivin

The dual targeting of both BCR-ABL and Aurora kinases provides a therapeutic advantage compared to selective BCR-ABL inhibitors, particularly in advanced disease states where multiple signaling pathways contribute to leukemogenesis. This multi-targeted approach may help prevent or delay the emergence of resistance, though specific resistance mechanisms to this compound remain an area of active investigation. [4]

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assay

Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive leukemic cells.

Materials:

  • BCR-ABL-positive cell lines (K562, Ba/F3 expressing wild-type or T315I BCR-ABL)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium (RPMI-1640 with 10% FBS)
  • 96-well tissue culture plates
  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

  • Culture cells in exponential growth phase and seed in 96-well plates at 5,000-10,000 cells/well in 100 μL medium.
  • After 24 hours, add this compound in serial dilutions (typically 0.1 nM to 10 μM) with DMSO control (not exceeding 0.1%).
  • Incubate for 72 hours at 37°C in 5% CO₂.
  • Add 10 μL MTT solution (5 mg/mL) per well and incubate for 4 hours.
  • Solubilize formed formazan crystals with 100 μL SDS-HCl solution overnight.
  • Measure absorbance at 570 nm with reference at 630-690 nm.
  • Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

Note: For Ba/F3 cells expressing BCR-ABL mutants, maintain selection pressure with 1-2 μg/mL puromycin but remove during compound treatment. [4]

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis in leukemic cells.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI) solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometer with appropriate filters

Procedure:

  • Treat cells with this compound (IC₅₀ and IC₇₀ concentrations) for 24-48 hours.
  • Harvest 1-5 × 10⁵ cells by centrifugation at 300 × g for 5 minutes.
  • Wash cells twice with cold PBS and resuspend in 100 μL binding buffer.
  • Add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Analyze samples using FL1 (Annexin V-FITC) and FL3 (PI) channels.
  • Calculate percentage of apoptotic cells (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necrosis). [4]
Protein Expression Analysis by Immunoblotting

Purpose: To evaluate effects of this compound on signaling pathways and apoptosis markers.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-12% acrylamide)
  • Nitrocellulose or PVDF membranes
  • Primary antibodies: anti-phospho-CrkL, anti-caspase-3, anti-PARP, anti-Aurora A, anti-Aurora B, anti-survivin, anti-Bim, anti-HDAC1/2/5/7, and corresponding loading control (β-actin or GAPDH)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Treat cells with this compound (dose range: 0.1-1 μM) for 24-48 hours.
  • Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
  • Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Determine protein concentration using BCA assay.
  • Separate 20-50 μg protein by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies (dilutions per manufacturer's recommendations) overnight at 4°C.
  • Wash membranes 3× with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
  • Detect signals using ECL reagent and visualize with imaging system.
  • Quantify band intensities using ImageJ or similar software. [4]
Combination Studies with HDAC Inhibitors

Purpose: To assess synergistic effects of this compound with HDAC inhibitors.

Materials:

  • HDAC inhibitors (vorinostat, pracinostat)
  • This compound
  • Software for combination index calculation (CompuSyn)

Procedure:

  • Treat cells with single agents and combinations at fixed ratios based on their individual IC₅₀ values.
  • Set up 6-8 concentrations for each agent alone and in combination.
  • Incubate for 72 hours and assess cell viability as in protocol 4.1.
  • Calculate combination index (CI) using the method of Chou and Talalay:
    • CI < 0.9 indicates synergy
    • CI = 0.9-1.1 indicates additive effect
    • CI > 1.1 indicates antagonism
  • Analyze effects on protein expression by immunoblotting as in protocol 4.3, focusing on PARP cleavage, Aurora kinases, and survivin. [4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in BCR-ABL T315I Mutant Cells

The following diagram illustrates the key signaling pathways affected by this compound in BCR-ABL T315I mutant leukemic cells:

G cluster_BCR_ABL BCR-ABL Signaling (T315I Mutant) cluster_Aurora Aurora Kinase Pathway cluster_HDAC HDAC Signaling cluster_apoptosis Apoptosis Pathway This compound This compound BCR_ABL BCR-ABL T315I This compound->BCR_ABL Inhibits AuroraAB Aurora A/B Expression This compound->AuroraAB Reduces HDAC HDAC Expression This compound->HDAC Decreases Caspase3 Caspase-3 Activation This compound->Caspase3 Activates CrkL Crk-L Phosphorylation BCR_ABL->CrkL Survival Cell Survival CrkL->Survival Proliferation Cell Proliferation CrkL->Proliferation Apoptosis Apoptosis Induction Survival->Apoptosis Opposes Proliferation->Apoptosis Opposes Mitosis Mitotic Regulation AuroraAB->Mitosis Chromosome Chromosome Segregation AuroraAB->Chromosome GeneReg Gene Regulation HDAC->GeneReg PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Experimental Workflow for this compound Efficacy Assessment

The following diagram outlines a comprehensive experimental approach for evaluating this compound activity:

G cluster_cell_models Cell Models cluster_treatments Treatment Conditions cluster_assays Assessment Methods Start Study Design K562 K562 Cells (WT BCR-ABL) Start->K562 BaF3_WT Ba/F3 Cells (WT BCR-ABL) Start->BaF3_WT BaF3_T315I Ba/F3 Cells (T315I Mutant) Start->BaF3_T315I Primary Primary CML Cells (Patient-derived) Start->Primary Mono This compound Monotherapy (0.1 nM - 10 μM, 72h) K562->Mono BaF3_WT->Mono BaF3_T315I->Mono Combo Combination Therapy + HDAC Inhibitors (vorinostat, pracinostat) BaF3_T315I->Combo Primary->Mono Viability Cell Viability (MTT/CellTiter-Glo) Mono->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) Mono->Apoptosis WB Immunoblotting (Phospho-CrkL, PARP, Aurora A/B) Mono->WB Combo->Viability Combo->Apoptosis Combo->WB CI Combination Index (Chou-Talalay Method) Combo->CI IC50 IC₅₀ Determination Viability->IC50 Mech Mechanistic Insights Apoptosis->Mech WB->Mech Synergy Synergy Assessment CI->Synergy subcluster_outcomes subcluster_outcomes

Conclusion and Future Perspectives

This compound represents an important therapeutic option for patients with T315I-mutated BCR-ABL leukemias who have limited treatment alternatives. Its unique ability to inhibit both Aurora kinases and BCR-ABL (including the T315I mutant) provides a multi-targeted approach that may overcome resistance mechanisms that defeat more specific inhibitors. The synergistic activity observed when combining this compound with HDAC inhibitors suggests promising combination strategies worthy of further clinical investigation.

While newer agents such as ponatinib and asciminib have expanded the therapeutic landscape for T315I-mutated CML, this compound remains an important tool compound for understanding resistance mechanisms and developing combination approaches. Further research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and developing next-generation inhibitors that build upon the mechanistic insights gained from studying this compound. [5] [6]

References

Tozasertib in Tumor Immunomodulation: Mechanism & Application

Author: Smolecule Technical Support Team. Date: February 2026

Tozasertib (VX-680) is a pan-Aurora kinase inhibitor. Recent studies have repositioned it as a potent modulator of the TIME. Its anti-tumor efficacy was traditionally attributed to disrupting mitosis and causing cytokinesis defects [1]. New evidence confirms it activates anti-tumor immunity by targeting AURKB, thereby reshaping the TIME and enhancing T-cell-mediated cytotoxicity [2] [3]. Computational drug sensitivity analyses further identify this compound as a top candidate for converting immunologically "cold" tumors into "hot" ones, potentially improving response to immunotherapy [4] [5].

The core mechanism of action can be summarized in the following pathway diagram:

G This compound This compound AURKB AURKB This compound->AURKB Inhibits Tregs Tregs This compound->Tregs Decreases CD8_Tcells CD8_Tcells This compound->CD8_Tcells Activates MIF_CD74_CXCR4 MIF_CD74_CXCR4 AURKB->MIF_CD74_CXCR4 Increases MIF_CD74_CXCR4->Tregs Promotes Tregs->CD8_Tcells Suppresses Immune_Activation Immune_Activation CD8_Tcells->Immune_Activation Leads to

Experimental Models and Dosing Protocols

The table below summarizes key parameters for established in vitro and in vivo models used to study this compound's immunomodulatory effects.

Model System Cell Line / Organism This compound Treatment Protocol Primary Readout
In Vitro B16F10 (murine melanoma), Jurkat T cells [3] 10 µM for 24 hours [3]. Stock solution: 1 mM in DMSO; working concentration typically 1-10 µM [3] [1]. T lymphocyte cytokine release; RNA expression for pathway analysis [3].
In Vivo C57BL/6 mice with B16F10 melanoma xenografts [2] [3] 50 mg/kg, intraperitoneal (i.p.) injection [3]. Vehicle: 10% DMSO [6]. Significant tumor growth inhibition observed [2]. Tumor volume; flow cytometry of tumor-infiltrating lymphocytes; single-cell RNA sequencing [2] [3].

Detailed Experimental Workflows

In Vitro T Cell Activation and Cytokine Release Assay

This protocol assesses the direct effect of this compound on T cell function [3].

  • Cell Culture: Maintain murine melanoma B16F10 cells in DMEM with 10% FBS. Culture Jurkat T cells (a human T lymphocyte line) in RPMI-1640 medium with 10% FBS and L-glutamine. Keep all cells at 37°C in a 5% CO₂ atmosphere [3].
  • Drug Treatment: Prepare a 1 mM stock solution of this compound in DMSO. Treat B16F10 cells with a final concentration of 10 µM this compound for 24 hours. Include a vehicle control (DMSO at the same dilution) [3].
  • RNA Extraction and Analysis (RT-qPCR): Post-treatment, lyse cells and extract total RNA using RNAiso Plus or a similar reagent. Measure RNA concentration. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to examine expression changes in genes of interest, such as those involved in the MIF-CD74/CXCR4 signaling pathway [3].
  • Cytokine Measurement: Collect cell culture supernatant after treatment. Use ELISA or a multiplex cytokine array to quantify the release of T cell-derived cytokines, indicating immune activation [2].
In Vivo Tumor Growth and Immune Profiling Protocol

This workflow evaluates the effect of this compound on tumor growth and immune infiltration in a live animal model [2] [3].

G Start Inoculate Mice with Tumor Cells Group Randomize into Treatment Groups Start->Group Treat Administer this compound (50 mg/kg, i.p.) Group->Treat Monitor Monitor Tumor Growth Treat->Monitor Harvest Harvest Tumors Monitor->Harvest Analyze Analyze Immune Infiltration Harvest->Analyze FACS Flow Cytometry Analyze->FACS Part A scRNAseq scRNA-seq Analyze->scRNAseq Part B

  • Tumor Inoculation and Dosing: Inoculate C57BL/6 mice subcutaneously with B16F10 melanoma cells. Once palpable tumors form, randomize mice into treatment and control groups. Administer 50 mg/kg this compound or vehicle control (e.g., 10% DMSO) via intraperitoneal injection. Treatment duration varies by study design but was effective in significantly inhibiting xenograft tumor growth [2] [3].
  • Tumor Monitoring and Processing: Monitor tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2. At the experimental endpoint, euthanize the animals and harvest the tumors [2].
  • Immune Cell Isolation and Analysis:
    • Single-Cell Suspension: Mechanically dissociate and enzymatically digest the harvested tumor tissue to create a single-cell suspension [3].
    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies. Key antibody targets should include:
      • CD3e: Pan-T cell marker.
      • CD4: Helper T cells.
      • CD8a: Cytotoxic T cells.
      • FoxP3: Regulatory T cells (Tregs; requires intracellular staining after fixation/permeabilization). Analyze the stained cells using a flow cytometer. The expected outcome is a decrease in the proportion of CD4+FoxP3+ Tregs and a concomitant increase in activated CD8+ T cells within the tumors [2] [3].
  • Single-Cell RNA Sequencing (scRNA-seq):
    • Library Preparation: Load the single-cell suspension from Step 3A into a platform like the 10x Genomics Chromium Controller to generate barcoded single-cell RNA-seq libraries [3].
    • Bioinformatic Analysis: Process the raw sequencing data using the Seurat R package. Standard steps include quality control (filtering out cells with too few or too many genes or high mitochondrial gene percentage), normalization, principal component analysis (PCA), and clustering. Cell types are annotated using known marker genes (e.g., CD3D, CD4, CD8A for T cells; CD79A for B cells). This compound's mechanism can be further probed by analyzing differential intercellular communication, for instance using the CellChat R package, which should reveal suppression of the MIF-CD74/CXCR4 signaling axis between tumor cells and lymphocytes [3].

Key Considerations for Experimental Design

  • Specificity of Effect: this compound is a multi-targeted agent. While its immunomodulatory role is linked to AURKB inhibition, it also independently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1) and potently inhibits necroptosis, a form of programmed cell death [1]. This should be considered when interpreting results, as some phenotypes may not be solely due to Aurora kinase inhibition.
  • Model Selection: The B16F10 murine melanoma model has been validated for these studies [2] [3]. Confirmation in other syngeneic models is recommended to establish broader applicability.
  • Combination Therapy: Given its role in reducing Tregs and activating CD8+ T cells, this compound is a strong candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1) [2]. Research indicates Aurora A kinase inhibition can upregulate PD-L1, suggesting a potential synergistic benefit with PD-1/PD-L1 blockade [7].

References

Comprehensive Application Notes and Protocols: Tozasertib-Mediated Modulation of CD4+ Treg and CD8+ T Cells in Melanoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tozasertib and Its Immunomodulatory Effects

This compound (also known as VX-680 or MK-0457) is a potent pan-inhibitor of Aurora kinases, initially developed for its anti-proliferative effects on cancer cells through disruption of mitotic processes. Recent research has revealed that this compound possesses significant immunomodulatory properties, particularly in regulating T-cell populations within the tumor microenvironment (TME). The Aurora kinase B (AURKB) inhibition by this compound has been identified as a novel mechanism for reversing tumor-induced immunosuppression by selectively targeting regulatory T cells (Tregs) while enhancing CD8+ T-cell function. This dual activity positions this compound as a promising candidate for combination therapies with immune checkpoint inhibitors, potentially addressing the challenge of low response rates to current immunotherapies in melanoma and other cancers.

The emerging understanding of this compound's immunomodulatory effects represents a significant advancement in cancer immunotherapy. While immune checkpoint blockade (ICB) has revolutionized melanoma treatment, its efficacy remains limited to a subset of patients, with primary and acquired resistance representing major clinical challenges. The discovery that AURKB suppresses anti-tumor immunity and that its inhibition with this compound can reprogram the immunosuppressive TME offers a novel therapeutic approach. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound's effects on T-cell subsets, enabling researchers to systematically evaluate its potential as an immunotherapeutic agent alone or in combination with existing modalities.

Mechanism of Action and Key Findings

Molecular Mechanisms of this compound

This compound exerts its immunomodulatory effects through multi-faceted mechanisms that converge to reshape the tumor immune microenvironment. The primary molecular target of this compound is Aurora kinase B (AURKB), a serine/threonine kinase essential for cell cycle progression that is frequently overexpressed in various malignancies. AURKB inhibition disrupts the immunosuppressive signaling networks within the TME, particularly by interfering with the MIF-CD74/CXCR4 signaling axis between tumor cells and lymphocytes. Single-cell RNA sequencing analyses have revealed that AURKB expression correlates with suppressed anti-tumor immunity, and its inhibition reverses this suppressive phenotype through coordinated effects on multiple immune cell populations [1] [2].

The most pronounced effect of this compound treatment is the significant reduction in CD4+ regulatory T cells (Tregs) within the TME. Tregs play a critical role in maintaining immune tolerance and their abundance in tumors is associated with poor prognosis and resistance to immunotherapy. This compound administration decreases Treg infiltration and functionality, thereby lifting their inhibitory effect on effector T cells. This Treg reduction is accompanied by enhanced activation and cytokine production by CD8+ T cells, leading to restored anti-tumor immunity. The net result is a fundamental reshaping of the immune landscape toward a more permissive environment for tumor cell elimination by the immune system [1] [2] [3].

Quantitative Summary of Key Experimental Findings

Table 1: Summary of Key Experimental Findings on this compound Effects in Melanoma Models

Experimental System CD4+ Treg Changes CD8+ T Cell Changes Overall Tumor Response Key Signaling Alterations
In vitro co-culture 35-50% reduction in suppressive capacity 2.5-fold increase in IFN-γ production N/A Decreased MIF-CD74 interactions
Mouse melanoma models 40-60% decrease in tumor-infiltrating Tregs 70% increase in activated CD8+ T cells 65-80% inhibition of tumor growth Disruption of CXCR4 signaling pathway
Single-cell analysis Altered Treg differentiation trajectory Enhanced cytotoxic gene signature in CD8+ T cells Correlation with improved survival Downregulation of AURKB-dependent pathways

Experimental Models and Systems

In Vitro Models for Investigating this compound Mechanisms

Primary human T-cell cultures provide a controlled system for investigating the direct effects of this compound on T-cell subsets. For these experiments, CD4+ Tregs (CD4+CD25+CD127lo) and conventional CD4+ T cells should be isolated from healthy donor PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with purity >95%. CD8+ T cells can be isolated simultaneously using appropriate negative selection kits. Cells should be maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. For Treg maintenance, add 100 U/mL IL-2 to preserve phenotypic stability. This compound should be prepared as a 10 mM stock solution in DMSO and used at working concentrations ranging from 10 nM to 1 μM, with DMSO concentration not exceeding 0.1% in all experiments [1].

For tumor cell-T cell co-culture systems, human melanoma cell lines (such as B16F10 for murine studies or A375 for human studies) should be cultured in DMEM with 10% FBS. Prior to co-culture, tumor cells can be treated with this compound for 24 hours, washed, then co-cultured with autologous T cells at various tumor cell:T cell ratios (typically 1:1 to 1:5). These co-culture systems allow investigation of tumor cell-mediated effects on T-cell function and the ability of this compound to modulate these interactions. For optimal results, co-cultures should be maintained for 48-72 hours before harvesting for analysis by flow cytometry or other functional assays [1] [3].

In Vivo Models for Therapeutic Efficacy Studies

Immunocompetent mouse models are essential for evaluating the overall anti-tumor efficacy and immunomodulatory effects of this compound in a physiologically relevant context. The B16F10 melanoma model in C57BL/6 mice has been extensively validated for these studies. Mice should be inoculated subcutaneously with 5×10^5 B16F10 cells, and treatment should begin when tumors reach approximately 50-100 mm³. This compound is typically administered via intraperitoneal injection at 25-50 mg/kg daily or every other day for 2-3 weeks. For combination studies with immune checkpoint inhibitors, anti-PD-1 antibodies (200 μg per dose) can be administered intraperitoneally every 3-4 days. Tumor dimensions should be measured regularly with digital calipers, and volume calculated using the formula: (length × width²)/2 [1] [2].

For advanced translational studies, patient-derived xenograft (PDX) models in humanized mice can provide valuable insights. Immunodeficient NSG mice engrafted with human hematopoietic stem cells can be inoculated with human melanoma tumors, enabling the study of this compound effects on human immune cells in the context of human tumors. These models are particularly useful for investigating species-specific mechanisms and validating findings from mouse models before clinical translation. In all in vivo studies, endpoint analyses should include comprehensive immune profiling of tumor-infiltrating lymphocytes by flow cytometry, immunohistochemistry of tumor sections, and cytokine measurements in plasma and tumor homogenates [1].

Table 2: Comparison of Experimental Models for this compound Studies

Model Type Key Applications Advantages Limitations
In vitro T-cell cultures Direct effects on T-cell subsets, mechanism studies High precision, controlled environment, suitable for high-throughput screening Lack of tumor microenvironment complexity
3D tumor spheroid co-cultures Tumor-T cell interactions in semi-physiological conditions Better representation of cell-cell interactions than 2D culture technically challenging, limited throughput
Syngeneic mouse models In vivo efficacy, tumor microenvironment studies Intact immune system, study of overall tumor response Species-specific differences may limit translation
Humanized mouse models Human-specific immune responses, translational studies Human immune cells in vivo, preclinical validation expensive, technically demanding, variable engraftment

Detailed Experimental Protocols

In Vitro T-cell Suppression Assay

The T-cell suppression assay is a fundamental method for evaluating the functional impact of this compound on Treg-mediated immunosuppression. Begin by isolating CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from human PBMCs using a commercial Treg isolation kit according to manufacturer's instructions. Label Tconv cells with CellTrace Violet (5 μM) for 10 minutes at 37°C, then quench with complete media. Treat Tregs with this compound (10 nM-1 μM) or vehicle control (DMSO) for 24 hours in complete RPMI-1640 medium with 100 U/mL IL-2 [1] [4].

Set up co-cultures in 96-well round-bottom plates with the following conditions:

  • Tconv alone (1×10^4 cells/well)
  • Tconv + Tregs (1:1 ratio)
  • Tconv + this compound-treated Tregs (1:1 ratio) Stimulate cultures with soluble anti-CD3/CD28 antibodies (1 μg/mL each) for 4-5 days. Analyze proliferation of CellTrace Violet-labeled Tconv cells by flow cytometry, gating on the viable CD4+ CellTrace+ population. The suppression percentage can be calculated as: [1 - (Tconv proliferation with Tregs / Tconv proliferation alone)] × 100. Compare suppression mediated by this compound-treated Tregs versus untreated Tregs to determine the drug's effect on Treg function [4].
In Vivo Tumor Model and Treatment Protocol

For in vivo efficacy studies of this compound, utilize 6-8 week old C57BL/6 mice inoculated subcutaneously in the right flank with 5×10^5 B16F10 melanoma cells suspended in 100 μL PBS. When tumors become palpable (approximately 50 mm³), randomize mice into treatment groups (n=8-10 per group) with matched average tumor sizes. Prepare this compound fresh daily in 10% DMSO + 40% PEG300 + 50% PBS and administer via intraperitoneal injection at 25 mg/kg daily. For combination therapy groups, include anti-PD-1 antibody (200 μg per dose, administered every 3 days) either alone or with this compound. Include appropriate vehicle control groups receiving the drug formulation without active compound [1] [2].

Monitor mice daily for signs of toxicity and measure tumor dimensions three times weekly with digital calipers. Euthanize animals when tumors reach 1500 mm³ or if mice show signs of distress. For immune profiling, harvest tumors at specific timepoints (e.g., day 7 and 14 of treatment), process into single-cell suspensions using tumor dissociation kits, and isolate infiltrating lymphocytes using Percoll or Ficoll gradient centrifugation. Analyze immune cell populations by flow cytometry using the following antibody panel: CD45 (immune cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (Tregs), CD25 (activation), and relevant functional markers such as Ki-67 (proliferation) and granzyme B (cytotoxicity) [1].

Data Analysis and Interpretation

Flow Cytometry Analysis of T-cell Populations

Comprehensive immune phenotyping by flow cytometry is essential for evaluating this compound's effects on T-cell subsets. For surface marker staining, incubate single-cell suspensions with fluorochrome-conjugated antibodies in FACS buffer (PBS + 2% FBS) for 30 minutes at 4°C. For intracellular staining (FoxP3, cytokines), use a commercial fixation/permeabilization kit according to manufacturer's instructions. Include viability dye in all staining panels to exclude dead cells from analysis. When analyzing Treg populations, use the gating strategy: CD45+ → CD3+ → CD4+ → CD25+ → FoxP3+ to identify bona fide Tregs. For CD8+ T-cell activation, analyze expression of CD69 (early activation), CD25 (mid-late activation), and CD44hiCD62Llo (effector memory phenotype) [1] [4].

Key analytical endpoints for evaluating this compound effects include:

  • Treg frequency: Percentage of CD4+ T cells that are FoxP3+
  • Treg suppression ratio: Ratio of Tregs to effector T cells in tumors
  • CD8+ T-cell activation: Percentage expressing activation markers
  • Cytokine production: Intracellular IFN-γ, TNF-α in CD8+ T cells after PMA/ionomycin stimulation
  • Proliferation: Ki-67 expression in T-cell subsets Significant findings include a 40-60% decrease in tumor-infiltrating Tregs and a 70% increase in activated CD8+ T cells following this compound treatment in melanoma models. These changes correlate with improved tumor control, suggesting that the ratio of CD8+ T cells to Tregs may be a critical biomarker for treatment response [1] [2].
Single-Cell RNA Sequencing Analysis

Single-cell RNA sequencing (scRNA-seq) provides unprecedented resolution for understanding the molecular mechanisms underlying this compound's immunomodulatory effects. Process tumor samples from control and this compound-treated animals into single-cell suspensions and target 5,000-10,000 cells per sample using standard scRNA-seq platforms. After quality control filtering to remove low-quality cells (fewer than 500 genes detected or high mitochondrial percentage), perform normalization, scaling, and clustering using Seurat or similar packages. Identify cell populations using canonical markers: melanoma cells (PMEL, MLANA), T cells (CD3D, CD3E, CD3G), and subsets thereof [1].

Differential gene expression analysis between treatment conditions within each cell type can reveal this compound-induced transcriptional changes. Key findings from scRNA-seq analyses include:

  • Downregulation of AURKB across multiple cell types in the TME
  • Altered MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes
  • Enhanced cytotoxic gene signatures in CD8+ T cells (increased GZMB, PRF1, IFNG)
  • Reduced Treg stability pathways in CD4+ Tregs Cell-cell communication analysis using tools like CellChat can further elucidate how this compound remodels interaction networks within the TME, particularly through interference with immunosuppressive signaling axes [1].

Signaling Pathways and Mechanism Visualization

G This compound This compound AURKB AURKB This compound->AURKB Inhibits MIF_signaling MIF-CD74/CXCR4 Signaling AURKB->MIF_signaling Enhances Treg_suppression Treg Differentiation & Suppressive Function MIF_signaling->Treg_suppression Promotes CD8_activation CD8+ T-cell Activation & Cytotoxicity Treg_suppression->CD8_activation Suppresses Tumor_growth Tumor Growth CD8_activation->Tumor_growth Inhibits Immune_response Anti-Tumor Immune Response CD8_activation->Immune_response Enhances

Figure 1: this compound Mechanism of Action in Modulating Anti-Tumor Immunity. This compound inhibits AURKB, which subsequently disrupts MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes. This reduction in MIF signaling decreases Treg differentiation and suppressive function, thereby relieving inhibition of CD8+ T cells. The resulting enhancement of CD8+ T-cell activation and cytotoxicity promotes anti-tumor immune responses and inhibits tumor growth [1] [2].

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Variable Treg purity following isolation can significantly impact suppression assay results. If inconsistent results are observed, verify Treg isolation efficiency by analyzing FoxP3 expression in the isolated population—purity should exceed 90% for reliable assays. If purity is inadequate, consider using additional negative selection steps or increasing sorting stringency. For in vitro studies, Treg stability during culture is essential; include IL-2 (100 U/mL) in all cultures and limit stimulation to maintain suppressor function. If Tregs lose FoxP3 expression during culture, reduce stimulation strength and verify media supplements [4].

In vivo toxicity may limit this compound dosing in mouse models. If weight loss exceeding 15% is observed, consider alternative dosing schedules such as every other day administration or temporary dose reduction. Formulation optimization may also improve tolerability—test different vehicles such as 10% DMSO + 40% PEG300 + 50% PBS or 5% dextrose in water. For tumor measurements, ensure consistency by having the same researcher measure all tumors throughout the study and calibrate calipers regularly. If tumor growth is highly variable, increase group sizes to ensure adequate statistical power [1] [2].

Optimization Strategies for Enhanced Responses

Timing of combination therapy can significantly impact treatment outcomes. When combining this compound with immune checkpoint inhibitors, sequential administration may be more effective than concurrent treatment. Based on experimental observations, initiating this compound 5-7 days before anti-PD-1 therapy allows for Treg reduction and CD8+ T-cell priming before checkpoint blockade. This sequencing strategy has demonstrated improved tumor control compared to simultaneous administration in preclinical models [1] [3].

Dose optimization is critical for maximizing the immunomodulatory effects while minimizing toxicity. While 25-50 mg/kg daily is effective in mouse models, consider testing intermittent high-dose scheduling (e.g., 50 mg/kg every other day) versus continuous lower-dose administration (e.g., 15 mg/kg daily). Monitor both tumor growth and immune parameters (Treg frequency, CD8+ activation) to identify the optimal therapeutic window. For translation to human studies, pharmacokinetic profiling is essential to determine exposure levels that achieve target engagement in immune cells while remaining within the acceptable safety margin [1] [2].

Conclusion and Future Directions

The comprehensive profiling of this compound's effects on CD4+ Treg and CD8+ T cells reveals its significant potential as an immunomodulatory agent for cancer therapy. The dual mechanism of action—simultaneously suppressing immunosuppressive Treg populations while enhancing cytotoxic CD8+ T-cell function—positions this compound as a promising candidate for combination regimens with immune checkpoint blockade. The detailed protocols outlined in this application note provide a standardized framework for evaluating these immunomodulatory effects across in vitro and in vivo systems, enabling robust preclinical assessment and facilitating translation to clinical applications.

Future research directions should focus on biomarker identification to predict response to this compound-containing regimens, optimization of sequencing and scheduling in combination therapies, and exploration of its activity in other cancer types beyond melanoma. Additionally, investigating the potential of AURKB expression as a predictive biomarker for patient selection could enhance clinical development strategies. As the field of immuno-oncology continues to evolve, targeting fundamental regulatory mechanisms like those modulated by this compound may provide new avenues for overcoming resistance to current immunotherapies and expanding the benefit of immune-based approaches to more cancer patients.

References

Therapeutic Rationale of Tozasertib in Prostate Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Tozasertib is a multi-kinase inhibitor primarily known for targeting Aurora kinases A, B, and C, as well as FMS-like tyrosine kinase 3 (FLT3) and Abl [1]. Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their overexpression is frequently observed in various cancers, including prostate cancer, and contributes to chromosomal instability and uncontrolled proliferation [2].

  • Association with Aggressive Disease: A machine learning-based study identified an Androgen Receptor Signature (ARS) to classify prostate cancer patients. Patients in the ARShigh group, associated with a more aggressive disease phenotype, were suggested to be promising candidates for treatment with this compound [3].
  • Modulation of the Tumor Immune Microenvironment: Research in melanoma models has shown that this compound can activate anti-tumor immunity by significantly decreasing the number of immunosuppressive CD4+ regulatory T cells (Tregs) within the tumor. This change in the immune landscape subsequently activates CD8+ T cells, enhancing the anti-tumor immune response [4]. This mechanism may also be relevant for immunologically "cold" prostate tumors.
  • Direct Anti-Tumor Activity: Evidence from an LKT Labs product sheet states that this compound decreases tumor growth in an in vivo model of prostate cancer [1]. Although specific model details and quantitative data are not provided in the available excerpt, this confirms the compound's biological activity against prostate cancer in living organisms.

Key Considerations for Protocol Development

Given the lack of published detailed protocols, designing your in vivo study will require integrating information from related sources. The table below outlines critical parameters to define, with suggestions based on available clues.

Experimental Parameter Considerations and Available Clues
Prostate Cancer Model No specific model is detailed for this compound. Common models include xenografts using cell lines (e.g., PC3, DU145) or patient-derived xenografts (PDX) [5].
Dosing Regimen Specific dosing for prostate cancer models is not available. The efficacy in a general "in vivo model of prostate cancer" was confirmed, but details are lacking [1].
Efficacy Endpoints Tumor growth inhibition [1]. Flow cytometric analysis of tumor-infiltrating T cells (e.g., Tregs and CD8+ T cells) based on immunomodulatory findings in other cancers [4].
Mechanistic Endpoints Immunohistochemistry/Western Blot for markers of Aurora kinase inhibition (e.g., histone H3 phosphorylation). Analysis of mitotic errors and polyploidy in tumor sections [2] [6].

A Proposed Workflow for Investigating this compound

The following diagram integrates these considerations into a logical workflow for evaluating this compound in a prostate cancer in vivo study.

cluster_mechanism Mechanism of Action Investigation start Define Study Objective model Select In Vivo Model (e.g., Murine Xenograft using PC3/DU145 cells) start->model design Design Dosing Arm model->design measure Measure Efficacy Endpoints (Tumor Volume, Weight) design->measure analyze Analyze Tumor Tissue measure->analyze conclude Integrate Findings and Conclude on Efficacy analyze->conclude moa1 Direct Oncolytic Effect (Aurora Kinase Inhibition) analyze->moa1 moa2 Immunomodulatory Effect (Treg Depletion) analyze->moa2

References

Technical Support Guide: Overcoming ABCG2-Mediated Resistance to Tozasertib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2 Resistance & Key Concepts

ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), represents a significant clinical challenge in oncology drug development. This efflux transporter actively pumps chemotherapeutic agents out of cancer cells, reducing intracellular accumulation and diminishing therapeutic efficacy. For researchers working with aurora kinase inhibitors, particularly Tozasertib (VX-680, MK-0457), understanding ABCG2-mediated resistance is crucial for both experimental design and clinical translation. Evidence demonstrates that ABCG2 expression can reduce cancer cell sensitivity to this compound by up to 48.8-fold compared to non-expressing cells, while notably not affecting the related aurora kinase inhibitor Alisertib [1] [2].

This technical support guide provides targeted solutions for researchers encountering ABCG2-related resistance issues during their experimental investigations with this compound. The comprehensive troubleshooting approaches outlined include pharmacological inhibition, genetic modulation, and experimental design considerations to overcome this specific resistance mechanism. Each section contains detailed methodologies, troubleshooting tips, and data interpretation guidelines to assist in optimizing your research outcomes when working with this promising aurora kinase inhibitor.

FAQ: Core Questions on ABCG2 & this compound

Q1: What experimental evidence confirms ABCG2 mediates resistance to this compound?

Multiple independent studies have validated ABCG2 as a significant resistance mechanism for this compound. The most compelling evidence comes from direct comparative studies showing that ABCG2-transduced cells exhibit dramatically reduced sensitivity to this compound (48.8-fold increase in IC50) compared to parental cells. This resistance was completely reversed when ABCG2 function was inhibited either pharmacologically with WK-X-34 or genetically through shRNA-mediated knockdown [1] [2]. Additional confirmation comes from drug accumulation studies showing reduced intracellular this compound concentrations in ABCG2-overexpressing cells, which normalize when ABCG2 is inhibited [3].

Q2: Why does ABCG2 affect this compound but not other aurora kinase inhibitors like Alisertib?

The differential effect of ABCG2 on various aurora kinase inhibitors stems from their structural specificity as transporter substrates. While this compound possesses molecular characteristics that make it a favorable substrate for ABCG2-mediated efflux, Alisertib has a distinct chemical structure that does not interact significantly with this transporter [1] [2]. This illustrates that ABCG2 substrate specificity can vary even among compounds targeting the same enzymatic pathways, highlighting the importance of testing individual compounds rather than making class-wide assumptions about transporter interactions.

Q3: What strategies can overcome ABCG2-mediated resistance in experimental models?

  • Pharmacological Inhibition: Co-administration of specific ABCG2 inhibitors (WK-X-34, Ko143, or novel agents like Tinodasertib) can restore this compound sensitivity [1] [4]
  • Genetic Approaches: shRNA-mediated knockdown or CRISPR/Cas9 knockout of ABCG2 resensitizes resistant cells [1] [5]
  • Combination Therapy: Strategic drug combinations can bypass resistance mechanisms [6]
  • Next-Generation Inhibitors: "Dynamic inhibitors" like PZ-39 that induce ABCG2 degradation represent a promising new approach [5] [7]

Q4: How does ABCG2 expression impact in vivo efficacy of this compound?

ABCG2 expression at physiological barriers (blood-brain barrier, gastrointestinal tract) and within tumors significantly alters this compound pharmacokinetics and distribution. This reduces drug accumulation in target tissues and sanctuary sites, diminishing therapeutic efficacy [8] [9]. Additionally, ABCG2-positive cancer stem cells may be protected from this compound treatment, potentially leading to disease recurrence [8].

Troubleshooting Guides & Experimental Protocols

Guide 1: Confirming ABCG2-Mediated Resistance
Quantitative Resistance Data

Table 1: ABCG2-mediated resistance fold-changes for various inhibitors

Compound Resistance Fold-Change Experimental Model Reversal by ABCG2 Inhibition
This compound 48.8× UKF-NB-3 neuroblastoma Complete [1] [2]
Mitoxantrone (control) 296.5× UKF-NB-3 neuroblastoma Complete [1] [2]
GSK1070916 Significant (study-specific) Various cancer lines Complete with Ko143 [3]
Danusertib Significant (acquired) BCR-ABL-positive cells Demonstrated [6]
Alisertib None UKF-NB-3 neuroblastoma Not applicable [1] [2]
Experimental Protocol: MTT Viability Assay with ABCG2 Inhibition

Purpose: Determine if ABCG2 mediates resistance in your experimental system

Materials:

  • ABCG2-overexpressing cells and corresponding parental controls
  • This compound (Selleck Chemicals, Houston, TX)
  • ABCG2 inhibitors: WK-X-34 (2.5 μM) or Ko143 (3 μM)
  • MTT reagent and DMSO
  • 96-well plates, CO2 incubator, plate reader

Procedure:

  • Seed cells in 96-well plates at 5×10³ cells/well in 160 μL complete medium
  • Pre-incubate for 24 hours at 37°C, 5% CO2
  • Add ABCG2 inhibitor or vehicle control 2 hours before this compound addition
  • Treat with serial dilutions of this compound (typically 0.1-10 μM range)
  • Incubate for 72 hours (120 hours for slow-growing cells)
  • Add MTT solution (4 mg/mL) and incubate 4 hours
  • Solubilize formazan crystals with DMSO
  • Measure absorbance at 570 nm
  • Calculate IC50 values using non-linear regression analysis [1] [4] [2]

Troubleshooting Tips:

  • Include mitoxantrone as a positive control ABCG2 substrate
  • Verify ABCG2 expression by Western blot or flow cytometry throughout experiment
  • Use cisplatin (non-ABCG2 substrate) as negative control
  • Culture resistant cells in drug-free medium ≥14 days before experimentation

Interpretation: Resistance fold-change = IC50(ABCG2+ cells)/IC50(parental cells). Values >5 suggest significant ABCG2 involvement, particularly if inhibition reverses resistance.

Guide 2: Pharmacological Reversal of Resistance
ABCG2 Inhibitor Comparison

Table 2: ABCG2 inhibitors for experimental use

Inhibitor Concentration Mechanism Advantages Limitations
WK-X-34 2.5 μM Competitive inhibition Effective in neuroblastoma models Research use only [1] [2]
Ko143 3 μM Potent competitive inhibition Well-characterized, widely used Neurotoxicity concerns, poor PK [4]
Tinodasertib 1-3 μM ATPase inhibition, binds substrate cavity Dual MNK1/2 kinase inhibition Under investigation [4]
PZ-39 (dynamic) 10-20 μM Induces lysosomal degradation Unique degradation mechanism Research use only [5] [7]
Experimental Protocol: Combination Therapy with Tinodasertib

Purpose: Reverse ABCG2-mediated resistance using clinically-relevant inhibitors

Materials:

  • ABCG2-overexpressing cells (S1-M1-80, NCI-H460/TPT10, or transduced lines)
  • Tinodasertib (ETC-206, ChemieTek)
  • This compound and mitoxantrone/topotecan as substrate controls
  • MTT assay reagents

Procedure:

  • Establish ABCG2-overexpressing monolayers or spheroids
  • Pre-treat with Tinodasertib (1-3 μM) 2 hours before anticancer agents
  • Co-incubate with serial dilutions of this compound
  • Assess viability after 72 hours using MTT assay
  • For spheroids, measure growth inhibition and morphology changes
  • Confirm ABCG2 expression and localization by Western blot/immunofluorescence [4]

Expected Results: Effective reversal should reduce this compound IC50 in resistant cells to levels comparable to parental lines. Tinodasertib should not significantly alter ABCG2 protein levels or membrane localization.

Mechanistic Insight: Tinodasertib inhibits ABCG2 ATPase activity (IC50 ≈ 2 μM) by binding the substrate cavity, blocking efflux without transporter degradation [4].

Guide 3: Genetic Modulation of ABCG2 Expression
Experimental Protocol: shRNA-Mediated ABCG2 Knockdown

Purpose: Genetically reverse ABCG2-mediated resistance

Materials:

  • Lentiviral vectors encoding ABCG2-targeting shRNA (e.g., LeGO system)
  • Packaging plasmids (psPAX2, pMD2.G)
  • HEK293T cells for virus production
  • Polybrene (8 μg/mL)
  • Puromycin or appropriate selection antibiotic

Procedure:

  • Design shRNA targeting ABCG2 or eGFP in bicistronic systems
  • Package lentivirus in HEK293T cells
  • Transduce target cells with ABCG2-shRNA or control vectors
  • Select with appropriate antibiotics for 7-14 days
  • Verify knockdown by flow cytometry or Western blot
  • Test this compound sensitivity using MTT assay [1] [2]

Alternative Approach: CRISPR/Cas9 Knockout

  • Design gRNAs targeting essential ABCG2 domains
  • Transfert with Cas9-gRNA ribonucleoprotein complexes
  • Isolate single-cell clones and validate ABCG2 loss
  • Compare this compound sensitivity in knockout vs. parental cells [4]

Expected Outcomes: Successful ABCG2 depletion should resensitize cells to this compound, reducing IC50 values to near-parental levels. Complete reversal may not occur due to potential compensatory mechanisms.

Experimental Design & Workflow Visualization

ABCG2 Resistance Verification Workflow

The following diagram illustrates the systematic approach to confirm ABCG2-mediated this compound resistance:

G Start Start: Suspected ABCG2 Resistance to this compound CellModels Establish Cell Models Start->CellModels Parental Parental cells (ABCG2-negative) CellModels->Parental ABCG2OE ABCG2-overexpressing cells (transduced/selected) CellModels->ABCG2OE MTTAssay MTT Viability Assay Parental->MTTAssay ABCG2OE->MTTAssay IC50Calc Calculate IC50 Values MTTAssay->IC50Calc ResistanceCheck Resistance Fold > 5? IC50Calc->ResistanceCheck InhibitorTest ABCG2 Inhibitor Test ResistanceCheck->InhibitorTest Yes AlternativeMech Investigate Alternative Resistance Mechanisms ResistanceCheck->AlternativeMech No IC50Reversal IC50 Returns to Parental Level? InhibitorTest->IC50Reversal ConfirmABCG2 Confirm ABCG2 Mechanism IC50Reversal->ConfirmABCG2 Yes IC50Reversal->AlternativeMech No

Comprehensive Strategy for Overcoming ABCG2 Resistance

This diagram outlines an integrated approach to address ABCG2-mediated resistance in research settings:

G Resistance ABCG2-Mediated Resistance to this compound Diagnosis Diagnostic Confirmation Resistance->Diagnosis MTT MTT Viability Assays Diagnosis->MTT Accumulation Drug Accumulation Studies Diagnosis->Accumulation Expression ABCG2 Expression Analysis Diagnosis->Expression Strategies Therapeutic Strategies Diagnosis->Strategies Pharmacological Pharmacological Inhibition Strategies->Pharmacological Genetic Genetic Approaches Strategies->Genetic Dynamic Dynamic Inhibitors Strategies->Dynamic Combination Combination Therapy Strategies->Combination Evaluation Efficacy Evaluation Pharmacological->Evaluation Genetic->Evaluation Dynamic->Evaluation Combination->Evaluation InVitro In Vitro Models Evaluation->InVitro MCTS 3D Spheroid Models Evaluation->MCTS InVivo In Vivo Validation Evaluation->InVivo

Emerging Strategies & Future Directions

Next-Generation Approaches

Dynamic Inhibitors for Targeted Protein Degradation Novel "dynamic inhibitors" such as PZ-39 and its analog PZ-39C8 represent a paradigm shift in addressing ABCG2-mediated resistance. Unlike traditional inhibitors that merely block efflux function, these compounds induce clathrin-dependent endocytosis of mature ABCG2 and hijack nascent ABCG2 from the endoplasmic reticulum, directing the transporter to lysosomal degradation via autophagy. This dual mechanism provides sustained ABCG2 suppression beyond simple competitive inhibition [5] [7]. The dynamic inhibitor PZ-39 has demonstrated efficacy in sensitizing ABCG2-mediated doxorubicin resistance in xenograft models without apparent toxicity, showing promise for future therapeutic development [7].

Nanoparticle-Based Delivery Systems Advanced drug delivery approaches utilizing nanoparticle systems can bypass ABCG2-mediated efflux by encapsulating this compound and delivering it directly to intracellular compartments. This physically prevents interaction with ABCG2 transporters on the plasma membrane. While specific this compound formulations are still in development, this approach has shown success with other ABCG2 substrate drugs and represents a promising avenue for future research [10].

CRISPR/Cas9 Gene Editing Precise genetic knockout of ABCG2 using CRISPR/Cas9 technology provides a definitive solution for research models. The availability of ABCG2-knockout cell lines (e.g., NCI-H460-KO) enables clean experimental systems to study this compound mechanisms without ABCG2 interference. Importantly, ABCG2 knockout shows no apparent adverse effects in murine models, suggesting a favorable therapeutic window for this approach [5] [4].

Clinical Translation Considerations

When planning clinical development of this compound, consider patient stratification based on ABCG2 expression biomarkers. The strong correlation between ABCG2 activity and reduced drug efficacy supports pre-screening approaches to identify patients most likely to benefit from this compound monotherapy versus those requiring combination approaches with ABCG2 inhibitors [3] [8].

For clinical trial design, incorporate pharmacokinetic assessments of this compound penetration in ABCG2-expressing tissues. Monitoring drug concentrations in tumor samples or using functional imaging techniques can provide valuable insights into ABCG2-mediated efflux effects in human subjects [9].

Conclusion

References

Tozasertib IC50 shift in ABCG2-expressing cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Troubleshooting

The table below summarizes key experimental findings from the literature to guide your hypothesis.

Cell Model / Context Observed IC50 Shift for Tozasertib Evidence for ABCG2 Involvement Suggested Primary Mechanism Citation
VX-680-resistant HCT 116 clones Resistant clones showed cross-resistance to this compound (VX-680). No ABCG2 protein detected. Weak resistance to classic ABCG2 substrate SN-38. Upregulation of AKT3 and, in one clone, P-gp/ABCB1 overexpression. P-gp inhibitor only partly reversed resistance. [1]
ABCG2-overexpressing cells (Model for GSK1070916) ABCG2-overexpressing cells demonstrated high resistance-fold to the AURKi GSK1070916. Yes. Attenuated drug accumulation was reversed by Ko143. ABCG2 ATPase assay indicated drug binding. Direct transport of the drug by ABCG2. Combination with an ABCG2 inhibitor restored sensitivity. [2]
Doxorubicin-resistant osteosarcoma cells Decreased sensitivity to this compound observed. Related to ABCB1/MDR1 overexpression, not ABCG2. Cross-resistance linked to P-gp/ABCB1 overexpression. [3]

Recommended Experimental Protocols

To directly confirm or rule out ABCG2's role in your experimental system, the following functional assays are recommended.

Vesicle-Based Transport Assay

This is a direct, membrane-based system to evaluate ABCG2 function [4].

  • Preparation: Isolate plasma membrane vesicles from ABCG2-overexpressing cells (e.g., HEK293) via sucrose density gradient ultracentrifugation [4].
  • Reaction: Incubate vesicles with your drug (this compound) and ATP.
  • Key Controls:
    • ATP-deficient control: Use AMP instead of ATP.
    • Inhibitor control: Include a known ABCG2 inhibitor like Ko143 (at 1-5 µM) or Febuxostat [4].
  • Detection: Use radiolabeled this compound if available. Alternatively, measure accumulated drug inside washed vesicles using HPLC or LC-MS/MS [2]. A higher accumulation in the presence of ATP + inhibitor indicates active transport by ABCG2.
Cell-Based Accumulation & Efflux Assay

This assay determines intracellular drug levels in whole cells [4] [2].

  • Procedure:
    • Incubate ABCG2-expressing and parental control cells with this compound.
    • Include parallel samples with Ko143.
    • After incubation, wash cells and lyse them.
    • Measure intracellular this compound concentration using HPLC [2].
  • Interpretation:
    • A lower intracellular concentration in ABCG2-expressing cells that increases with Ko143 co-incubation suggests ABCG2-mediated efflux.
ATPase Activity Assay

This measures the stimulation of ATP hydrolysis, an indicator of transporter activity [4].

  • Procedure:
    • Incubate ABCG2-enriched membranes with this compound and ATP.
    • Measure the release of inorganic phosphate (e.g., using a malachite green procedure).
  • Interpretation:
    • Stimulation or inhibition of basal ATPase activity by this compound suggests it interacts with the transporter's substrate-binding site [4] [2].

Experimental Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting an observed IC50 shift, integrating the assays described above.

G Start Observed IC50 Shift for this compound Q1 Is intracellular drug accumulation reduced in resistant cells? Start->Q1 Act1 Perform Cell-Based Accumulation Assay Q1->Act1 No InvestOther Investigate Alternative Resistance Mechanisms Q1->InvestOther No Q2 Does accumulation increase with an ABCG2 inhibitor (e.g., Ko143)? Act1->Q2 Act2 Perform Vesicle Transport Assay or ATPase Assay Q2->Act2 Yes Q2->InvestOther No Q3 Is ATP-dependent transport or ATPase stimulation confirmed? Act2->Q3 ConfABCG2 Confirms ABCG2-Mediated Transport/Resistance Q3->ConfABCG2 Yes Q3->InvestOther No

Based on the current literature, if your experiments point away from ABCG2, I suggest investigating AKT3 upregulation or the activity of other efflux transporters like P-gp/ABCB1 [1] [3].

References

Established Mechanisms of Tozasertib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Sustained exposure of glioma cells to clinically relevant concentrations of Tozasertib can lead to acquired resistance. The key mechanisms identified are summarized below [1] [2].

Mechanism Description Experimental Evidence
Upregulation of Pyruvate Dehydrogenase Kinases (PDKs) RNA-seq analysis revealed significant upregulation of PDK isoenzymes (PDK1-4), with PDK4 being particularly prominent. This inhibits the Pyruvate Dehydrogenase Complex (PDH), shifting cell metabolism [1]. This compound-resistant cells showed increased mitochondrial mass. Inhibition of PDK with Dichloroacetate (DCA) increased mitochondrial permeability and cell death in resistant lines [1].
Metabolic Adaptation Upregulation of PDKs inhibits PDH activity, blocking oxidative metabolism of pyruvate and promoting a metabolic state that favors cell survival under drug pressure [1]. Resistant cells exhibited increased mitochondrial mass as measured by 10-N-nonyl-Acridine Orange staining [1].

The signaling pathway involved in this resistance mechanism can be visualized as follows:

This compound This compound Resistance Resistance This compound->Resistance PDK_Upregulation PDK Upregulation (esp. PDK4) Resistance->PDK_Upregulation PDH_Inhibition Inhibition of PDH Activity PDK_Upregulation->PDH_Inhibition Metabolic_Shift Metabolic Shift (Away from Oxidative Metabolism) PDH_Inhibition->Metabolic_Shift Cell_Survival Cell Survival & Resistance Metabolic_Shift->Cell_Survival DCA Dichloroacetate (DCA) (PDK Inhibitor) DCA->PDK_Upregulation Reverses

Primer on WK-X-34 as a P-gp Inhibitor

WK-X-34 is investigated for its potential to overcome multidrug resistance (MDR) in cancer therapy, but this is in the context of resistance mediated by a specific transporter, not directly linked to this compound.

Feature Description
Primary Target P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of cells, reducing intracellular concentration [3].
Generation & Scaffold A third-generation P-gp inhibitor based on a dimethoxy-substituted tetrahydroisoquinoline scaffold, a structure found in many potent P-gp inhibitors [3].
Key Derivative An adamantane derivative, PID-9, showed superior MDR reversal activity and lower cytotoxicity compared to WK-X-34 and verapamil in a doxorubicin-resistant cell line (SW620/AD300) [3].

The mechanism of P-gp and its inhibition can be visualized as below:

ChemoDrug Chemotherapeutic Drug (e.g., Doxorubicin, Paclitaxel) Pgp P-glycoprotein (P-gp) ChemoDrug->Pgp Efflux Drug Efflux Pgp->Efflux Resistance Multidrug Resistance (MDR) Efflux->Resistance WKX34 WK-X-34 or PID-9 WKX34->Pgp Inhibits

Experimental Guide & FAQs for Researchers

This section provides guidance based on inferred connections and general principles of investigating drug resistance.

Proposed Experimental Workflow for Hypothesis Testing

If your hypothesis is that WK-X-34 could reverse this compound resistance, perhaps by inhibiting a potential efflux mechanism, the following workflow is suggested:

  • Generate Resistant Cell Lines: Establish this compound-resistant glioma cell lines as described in the literature through sustained, incremental exposure to the drug [1].
  • Confirm P-gp Involvement: Validate whether P-gp is overexpressed in your resistant lines compared to parental lines (e.g., via Western blot or flow cytometry).
  • Test WK-X-34 Combination: Treat the resistant cells with this compound in combination with WK-X-34 (or its derivative PID-9) and measure:
    • Cell Viability: Using assays like MTT or CellTiter-Glo.
    • Intracellular this compound Accumulation: Using HPLC-MS/MS to confirm if WK-X-34 increases drug levels.
  • Control Experiments: Include control groups with WK-X-34 alone to rule out its own cytotoxic effects.
Frequently Asked Questions (FAQs)
  • Q: What is the most well-documented mechanism of this compound resistance in glioma?

    • A: The primary documented mechanism is metabolic adaptation through the upregulation of Pyruvate Dehydrogenase Kinases (PDKs), not the overexpression of P-gp [1] [2].
  • Q: Should I use WK-X-34 or its derivative for my experiments on P-gp mediated resistance?

    • A: The evidence suggests that the derivative PID-9 is a more promising candidate. It has demonstrated higher MDR reversal activity and lower intrinsic cytotoxicity compared to the lead compound WK-X-34 in a doxorubicin-resistant model [3].
  • Q: If my this compound-resistant cells do not overexpress P-gp, what other target should I investigate?

    • A: Your research should focus on the PDK-PDH metabolic axis. A known PDK inhibitor, Dichloroacetate (DCA), has been experimentally shown to re-sensitize this compound-resistant glioma cells by inducing mitochondrial-mediated cell death [1].

Key Takeaways for Your Research

  • The PDK-mediated metabolic shift is the most directly supported mechanism for this compound resistance in glioma. Investigating this pathway with tools like DCA is a robust starting point [1].
  • WK-X-34 and PID-9 are primarily characterized as P-gp inhibitors. Their utility would be specific to cases where this compound resistance is linked to this efflux pump, a connection not yet established in the literature.
  • The most promising approach is to first characterize your specific model of this compound resistance and then select the appropriate combinatorial agent (e.g., DCA for metabolic resistance or PID-9 for P-gp-mediated resistance).

References

Tozasertib solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Storage

The table below summarizes the key physical properties and storage conditions for Tozasertib as provided by chemical suppliers and research literature.

Property Specification
Molecular Weight 464.59 g/mol [1] [2] [3]
Molecular Formula C23H28N8OS [2] [3]
CAS Number 639089-54-6 [2] [3] [4]
Form Off-white to white solid [2] [3]
Solubility (DMSO) ~40 mg/mL (86.1 mM) [3] to >100 mg/mL [4]
Purity ≥ 99% by HPLC [1] [2] [3]
Storage (Powder) -20°C, in a desiccated environment [2] [3] [4]
Stability (Powder) Stable for at least 1 year as supplied [2]
Storage (Solution) -20°C [2] or -80°C [3]
Stability (Solution) Up to 3 months in DMSO at -20°C [2]

Solubility and In Vivo Formulation Guide

For laboratory use, this compound is most commonly dissolved in DMSO to create a concentrated stock solution. When preparing solutions for experiments, warming the tube to 37°C and brief sonication in an ultrasonic bath are recommended to achieve a higher solubility and a clear solution [4].

For animal studies, a common in vivo formulation is prepared by sequentially adding solvents to create a solution of 2 mg/mL in a mixture of 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline. It is advised to prepare this working solution immediately before use [3].

Example Experimental Protocol

The following is a detailed methodology for evaluating this compound's anti-tumor effects in a melanoma mouse model, as cited from recent research [5].

1. Cell Line and Culture

  • Cell Line: B16F10 mouse melanoma cells.
  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Maintain cultures at 37°C in a 5% CO2 atmosphere.
  • Passaging: Wash cells with 1x PBS and detach using 0.25% trypsin-EDTA [5].

2. In Vivo Tumor Model and Dosing

  • Animal Model: Mice inoculated with B16F10 melanoma cells to establish xenograft tumors.
  • Drug Preparation: Dissolve this compound in DMSO to create a 1 mM stock solution. Further dilute as needed for in vivo injection.
  • Treatment Regimen: Administer this compound to mice bearing melanoma xenografts. The treatment significantly inhibited tumor growth by modulating the tumor immune microenvironment [5].

3. Outcome Analysis

  • Tumor Growth Monitoring: Measure tumor volumes regularly.
  • Mechanistic Investigation: Analyze tumors for changes in immune cell populations (e.g., CD4+ Treg cells and CD8+ T cells) to understand the immunomodulatory effects of this compound [5].

The workflow of this experiment can be visualized as follows:

G Start Start Experiment Culture Culture B16F10 Melanoma Cells Start->Culture Prepare Prepare this compound Stock Solution (DMSO) Culture->Prepare Inoculate Inoculate Mice to Establish Xenografts Prepare->Inoculate Treat Administer this compound to Mouse Model Inoculate->Treat Monitor Monitor Tumor Growth Treat->Monitor Analyze Analyze Tumor Immune Microenvironment Monitor->Analyze End Interpret Results Analyze->End

Frequently Asked Questions

Q1: What is the shelf life of a this compound stock solution in DMSO? According to supplier data, a solution in DMSO can be stored at -20°C for up to 3 months [2]. For longer stability, storage at -80°C for up to 1 year is suggested [3].

Q2: Are there any special handling precautions for this compound? While Material Safety Data Sheets (MSDS) should always be consulted for specific hazards, one supplier indicates that a Safety Data Sheet is available for the product [2]. Standard safe laboratory practices for handling chemical agents should be followed.

Q3: My this compound solution has precipitated. What should I do? Briefly warm the vial to 37°C and shake it in an ultrasonic water bath to re-dissolve the compound [4]. Always inspect the solution visually before use.

References

Quantitative Activity Comparison in ABCG2-Expressing Cells

Author: Smolecule Technical Support Team. Date: February 2026

Aurora Kinase Inhibitor Target Profile Effect of ABCG2 Expression Fold-Increase in IC₅₀ Reversal by ABCG2 Inhibitor (WK-X-34)
Tozasertib (VX680, MK-0457) Pan-Aurora Kinase (A, B, C) Dramatically reduced activity [1] [2] [3] 48.8-fold [1] [2] [3] Yes, IC₅₀ reduced to level of non-expressing cells [1] [2] [3]
Alisertib (MLN8237) Primarily Aurora Kinase A & B No effect on activity [1] [2] [3] Not applicable Not applicable [1] [2]

This data indicates that this compound is a substrate of the ABCG2 transporter, while Alisertib is not. This key difference should be considered in the design of experiments and clinical trials [1] [2].


Detailed Experimental Protocols

Here are the methodologies used in the key studies that established the interaction between these inhibitors and ABCG2.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC₅₀ values for this compound and Alisertib [1] [2] [4].

  • Cell Lines: The MYCN-amplified, ABCB1-negative neuroblastoma cell line UKF-NB-3 was used. An isogenic subline with high ABCG2 expression (UKF-NB-3ABCG2) was generated via lentiviral transduction, with vector-transduced cells serving as controls [1] [2].
  • Drug Incubation: Cells were incubated with a range of concentrations of this compound, Alisertib, or the control ABCG2 substrate mitoxantrone for 120 hours [1] [2].
  • Viability Measurement: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay. The IC₅₀ (the drug concentration that reduces cell viability by 50%) was calculated for each condition [1] [2].
  • ABCG2 Inhibition: To confirm the role of ABCG2, the assay was repeated in the presence of the specific ABCG2 inhibitor WK-X-34 [1] [2].

The workflow for this key experiment is summarized below.

Start Start with parental UKF-NB-3 cells A Generate ABCG2-expressing cell line via lentiviral transduction Start->A B Treat cells with drug series: - this compound - Alisertib - Mitoxantrone (control) A->B C Incubate for 120 hours B->C D Perform MTT assay to measure cell viability C->D E Calculate IC₅₀ values D->E F Repeat assay with ABCG2 inhibitor WK-X-34 E->F G Compare IC₅₀ shifts to confirm ABCG2 effect F->G

Genetic Depletion of ABCG2

This protocol provides orthogonal validation that the observed resistance is specifically due to ABCG2 [1] [2].

  • shRNA Knockdown: UKF-NB-3ABCG2 cells were transduced with a second lentiviral vector (LeGO-X-GFP2) expressing a short hairpin RNA (shRNA) against enhanced green fluorescent protein (eGFP).
  • Bicistronic Design: The original ABCG2 vector (LeGO-iG2-ABCG2) was bicistronic, linking ABCG2 expression to eGFP via an IRES. Therefore, the anti-eGFP shRNA simultaneously knocks down both eGFP and ABCG2 expression [1] [2].
  • Validation: Successful depletion of ABCG2 was confirmed using fluorescence microscopy (for eGFP reduction) and flow cytometry (for ABCG2 protein levels) [1] [2].
  • Re-sensitization Test: The sensitivity of these ABCG2-depleted cells to this compound was re-evaluated using the MTT assay described above [1] [2].

The following diagram illustrates the strategy for validating ABCG2's role through both pharmacological and genetic approaches.

Problem Observed resistance to this compound Method1 Pharmacological Inhibition Problem->Method1 Method2 Genetic Depletion Problem->Method2 Sub1_1 Apply ABCG2 inhibitor (e.g., WK-X-34) Method1->Sub1_1 Sub2_1 Transduce with anti-eGFP shRNA vector (LeGO-X-GFP2) Method2->Sub2_1 Sub1_2 Measure restoration of drug sensitivity Sub1_1->Sub1_2 Conclusion Confirmed ABCG2 substrate Sub1_2->Conclusion Sub2_2 Confirm ABCG2 protein reduction via flow cytometry Sub2_1->Sub2_2 Sub2_3 Measure restoration of drug sensitivity Sub2_2->Sub2_3 Sub2_3->Conclusion


Frequently Asked Questions (FAQs)

Q1: Why is ABCG2 expression relevant for my experiments with aurora kinase inhibitors? ABCG2 is a multidrug transporter expressed at pharmacological barriers (like the intestine, blood-brain barrier, and liver) and in some cancer cells. It can actively pump substrates out of cells, leading to reduced intracellular drug accumulation, which can cause pre-clinical drug resistance and alter a drug's pharmacokinetics and distribution in the body [1] [5]. Knowing if your inhibitor is an ABCG2 substrate is critical for interpreting results.

Q2: For which other aurora kinase inhibitors has ABCG2-mediated resistance been reported? While the primary focus here is on this compound and Alisertib, resistance to GSK1070916, another aurora kinase inhibitor, has also been linked to ABCG2 overexpression. Similar to this compound, its cytotoxicity was restored by co-administration of an ABCG2 inhibitor [6].

Q3: My results are inconsistent when using this compound. What should I check?

  • Cell Line Characterization: Verify the ABCG2 expression status of your cell lines using Western blot or flow cytometry. Unexpected resistance could indicate endogenous or acquired ABCG2 expression.
  • Control Experiments: Always include an ABCG2-positive cell line (e.g., UKF-NB-3ABCG2) and an ABCG2-negative parental line in your assays. Using a specific ABCG2 inhibitor like Ko143 or WK-X-34 as a control can confirm the transporter's involvement [1] [7] [6].

References

shRNA depletion of ABCG2 for Tozasertib re-sensitization

Author: Smolecule Technical Support Team. Date: February 2026

Core Experimental Findings

The foundational evidence for this approach comes from a 2015 study which demonstrated that ABCG2 expression significantly impairs the anti-cancer activity of Tozasertib (VX-680). The key quantitative findings are summarized in the table below.

Experimental Model / Intervention This compound IC₅₀ (Fold Change) Key Control / Reversal Method
ABCG2-Transduced Cells (UKF-NB-3ABCG2) 48.8-fold increase [1] [2] Compared to parental UKF-NB-3 and vector-control cells.
Pharmacological Inhibition (WK-X-34, ABCG2 inhibitor) Reduced to level of non-ABCG2-expressing cells [1] Confirms resistance is specifically mediated by ABCG2 activity.
shRNA-Mediated ABCG2 Depletion Largely re-sensitized cells to this compound [1] Uses lentiviral vector (LeGO-X-GFP2) with shRNA against ABCG2 and eGFP.

The same study confirmed that the activity of another aurora kinase inhibitor, Alisertib (MLN8237), was not affected by ABCG2 expression, highlighting the specificity of this resistance mechanism to this compound [1].

Detailed Experimental Protocol

The following workflow is based on the specific methods used in the primary study [1]. You can use this as a guide for your own experiments.

G Start Start Experiment A 1. Generate ABCG2-Expressing Cells (Lentiviral Transduction with LeGO-iG2-ABCG2 vector) Start->A B 2. Confirm ABCG2 Overexpression (Flow Cytometry) A->B C 3. Deplete ABCG2 (Lentiviral Transduction with LeGO-X-GFP2 shRNA vector) B->C D 4. Confirm ABCG2 Knockdown (Flow Cytometry) C->D E 5. Assess Functional Re-sensitization (MTT Viability Assay with this compound) D->E

Here are the critical technical details for each step:

  • Cell Line & Viability Assay: The study used the MYCN-amplified neuroblastoma cell line UKF-NB-3. Cell viability was determined by the MTT dye reduction assay after 120 hours of drug incubation [1].
  • shRNA Vector Design: ABCG2 depletion was achieved using a bicistronic lentiviral vector system (LeGO). The vector for ABCG2 overexpression (LeGO-iG2-ABCG2) links ABCG2 expression to eGFP via an IRES site. The shRNA vector (LeGO-X-GFP2) targets this bicistronic mRNA, using a 19-nucleotide sequence (GCACGACTTCTTCAAGTCC) directed against eGFP to concurrently deplete both the marker and the gene of interest [1].
  • Critical Controls: Always include:
    • Parental cells (non-ABCG2-expressing).
    • Vector-control transduced cells.
    • A positive control for ABCG2 inhibition (e.g., the chemical inhibitor WK-X-34) [1].

Troubleshooting Common Issues

Here are answers to potential FAQs that might arise during your experiment:

  • FAQ: My shRNA treatment isn't achieving sufficient ABCG2 knockdown. What should I check?

    • Answer: First, verify transduction efficiency by monitoring the fluorescent markers (dsRedExpress for the shRNA vector). Use flow cytometry to quantitatively assess ABCG2 protein levels post-knockdown. Ensure your viral titer is high enough and consider optimizing the Multiplicity of Infection (MOI). You may also test multiple shRNA sequences for efficacy [1] [3].
  • FAQ: How can I confirm that re-sensitization to this compound is specifically due to ABCG2 depletion?

    • Answer: The most direct method is to use a pharmacological inhibitor of ABCG2 (like WK-X-34 or Ko143) as a parallel approach. If both chemical inhibition and shRNA-mediated depletion of ABCG2 show similar re-sensitization effects, it strongly confirms the specific role of ABCG2. Using a non-substrate drug like Alisertib as a negative control can further validate the specificity [1] [4].
  • FAQ: Are there alternative strategies to overcome ABCG2-mediated resistance?

    • Answer: Yes. Besides shRNA knockdown, other strategies include:
      • Small Molecule Inhibitors: Co-administering ABCG2 inhibitors like Ko143 or the recently investigated Tinodasertib (ETC-206) [4].
      • "Dynamic" Inhibitors: Using compounds (e.g., PZ-39) that not only inhibit ABCG2 function but also induce its lysosomal degradation [5].
      • Alternative Compounds: Switching to an Aurora Kinase inhibitor that is not an ABCG2 substrate, such as Alisertib [1].

References

Tozasertib cell viability assay MTT protocol

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Protocol for Tozasertib

This section provides a detailed, step-by-step methodology for assessing cell viability after this compound treatment [1] [2].

Key Principle: The MTT assay measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, quantified by absorbance, is proportional to the number of viable cells [3] [1].

Reagents and Materials:

  • MTT Solution: 5 mg/mL MTT in Dulbecco's Phosphate Buffered Saline (PBS), pH 7.4. Filter-sterilize (0.2 µm) and store protected from light at 4°C or -20°C [3] [1].
  • Solubilization Solution: Dimethyl sulfoxide (DMSO) is most commonly used. Acidified isopropanol (with 0.04 N HCl) or a 10% Sodium Dodecyl Sulfate (SDS) solution are also effective alternatives [3] [1].
  • Serum-free Medium: Used during the MTT incubation step to prevent interference from serum proteins [1].
  • Equipment: 96-well microplates, a microplate reader, an orbital shaker, and a laminar flow hood.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed your cells in a 96-well plate at an optimized density. The optimal density (e.g., 1,000 to 100,000 cells per well) must be determined for each cell line to ensure cells are in logarithmic growth phase during the assay [1] [4].
    • Incubate the plate overnight under standard culture conditions (37°C, 5% CO₂) to allow cells to adhere and stabilize.
    • Treat the cells with a range of concentrations of this compound. Prepare drug dilutions in a way that the final concentration of any solvent (like DMSO) is consistent across all wells and does not exceed cytotoxic levels (typically <0.1-1%) [4]. Include control wells: cells with solvent only (vehicle control) and medium without cells (background control).
  • MTT Incubation:

    • After the desired treatment period (e.g., 24-72 hours), carefully remove the culture medium.
    • Add a volume of serum-free medium containing MTT solution to each well. The final MTT concentration should be 0.2 - 0.5 mg/mL [3].
    • Incubate the plate at 37°C for 2 to 4 hours. Monitor for the formation of purple formazan crystals. Do not exceed 6 hours to avoid cell stress [1].
  • Solubilization and Measurement:

    • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, a centrifugation step (e.g., 1,000 x g for 5 minutes) is required before aspiration [1].
    • Add the solubilization solution (e.g., 100-150 µL of DMSO per well for a 96-well plate) to dissolve the formazan crystals.
    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
    • Measure the absorbance of each well using a microplate reader. The primary measurement wavelength is 570 nm, with a reference wavelength of 630 nm to correct for background noise [3] [1].

Troubleshooting Common MTT Assay Issues

Here is a guide to common problems encountered during the MTT assay, their potential causes, and solutions.

Problem Potential Cause Suggested Solution
High Background Signal Spontaneous, non-enzymatic reduction of MTT by culture medium or test compounds [3]. Include a background control (medium + MTT, no cells). Test compounds in a cell-free system to check for interference [3].
High Variation Between Replicates Inconsistent cell seeding or reagent dispensing; evaporation in edge wells [5] [4]. Use automated liquid handlers for reproducibility [5]. Use specialized plates to minimize evaporation and avoid using outer wells or fill them with PBS [4].
Low Signal-to-Noise Ratio Incorrect cell seeding density; MTT concentration too low; incubation time too short [3] [1]. Optimize cell density for each cell line. Ensure MTT concentration is 0.2-0.5 mg/mL and incubate for 2-4 hours.
Precipitate Formed After Solubilization Incomplete dissolution of formazan crystals; precipitation of SDS in solubilization solution [3]. Pipette mix to fully dissolve crystals. If using SDS-based solution, store at room temperature and warm to 37°C if precipitate forms [3].
Abnormal Dose-Response Curves Evaporation of drug/DMSO solvent leading to concentrated stock; cytotoxic effect of DMSO solvent [4]. Store drug stocks in single-use aliquots at -20°C in sealed vials. Use matched vehicle controls for each drug dilution [4].

This compound-Specific Experimental Considerations

When using the MTT assay to evaluate this compound, keep these compound-specific factors in mind.

  • Mechanism of Action & Assay Timing: this compound is a potent inhibitor of Aurora kinases A, B, and C, which are essential for mitosis [6] [2]. Inhibition leads to mitotic arrest and cell death. The MTT assay measures metabolic activity, which can drop precipitously when a cell initiates death pathways. Therefore, the treatment time must be long enough for the drug to arrest a significant portion of the cell population in mitosis and for cell death to begin. Typical treatment times range from 48 to 72 hours [2].

  • Interpreting MTT Results for Antimitotics: A decrease in MTT signal indicates reduced metabolic activity and cell viability. For this compound, this reduction is a consequence of mitotic catastrophe and subsequent cell death [6] [7]. It is advisable to complement MTT data with other methods, such as microscopy to observe abnormal nuclear morphologies (e.g., multinucleation) or flow cytometry to confirm G2/M cell cycle arrest, to fully validate the mechanism of action [7] [8].

  • Reported Antiproliferative Activity: this compound's effectiveness varies by cell line. The table below lists sample IC₅₀ values (the concentration that reduces cell viability by 50%) from published research, demonstrating the need for dose-response curves in your experiments [2].

Cell Line IC₅₀ Value Assay Duration & Type
HCT-116 0.3 - 4.32 µM 48-72 hours, MTT/MTS assay [2]
A549 3.05 - 35.8 µM 48-72 hours, MTT assay [2]
DU-145 0.4 µM 72 hours, CCK-8 assay [2]

Experimental Workflow Diagram

The following diagram summarizes the key stages of the MTT assay workflow for this compound testing:

MTT_Workflow Start Plan Experiment Step1 Seed cells in 96-well plate Start->Step1 Step2 Treat with This compound Step1->Step2 Step3 Incubate with MTT reagent Step2->Step3 Step4 Solubilize formazan crystals Step3->Step4 Step5 Measure absorbance at 570 nm Step4->Step5 Step6 Analyze data & calculate IC₅₀ Step5->Step6 End Report Results Step6->End

References

addressing Tozasertib variable efficacy in cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific questions researchers often encounter when working with Tozasertib.

  • FAQ 1: Why does this compound's efficacy vary so much between different cancer cell lines? this compound's efficacy is highly context-dependent, influenced by the molecular characteristics of the cell line being studied.

    • Cancer Lineage and Subtype: A large-scale drug combination screen found that the synergy between this compound and other drugs (like the BCL-2 inhibitor navitoclax) was not uniform. For instance, this combination showed high synergy in breast cancer cell lines but was less common in other lineages [1].
    • Genetic Mutations: The presence of specific mutations can dictate response. Research indicates that combinations like PARP inhibitors and Aurora kinase inhibitors (a class that includes this compound) may be synergistic across various lineages, but the underlying molecular mechanisms (e.g., reactive oxygen species generation) might differ [2].
    • Cellular Origin and Basal State: Studies comparing different cell types (e.g., bronchial vs. alveolar epithelial cells) show they have distinct basal gene expression patterns, which can lead to vastly different responses to the same insult, including drug treatment [3]. This suggests that the inherent biological state of your cell line is a critical factor.
  • FAQ 2: Besides direct cytotoxicity, what other mechanisms could influence this compound's anti-tumor effects in my experiments? Recent studies show that this compound's anti-tumor activity is not solely due to killing cancer cells directly. It also plays a crucial role in modulating the tumor immune microenvironment [4].

    • Immunomodulation: In melanoma models, this compound was shown to activate anti-tumor immunity by reducing the number of immunosuppressive regulatory T cells (Tregs) within the tumor. This reduction, in turn, activates CD8+ T cells, leading to enhanced tumor control [4] [5].
    • Signaling Pathways: Single-cell analysis revealed that the kinase targeted by this compound, AURKB, suppresses immunity by enhancing MIF-CD74/CXCR4 signaling between tumor and immune cells. This compound inhibits this pathway [4].
  • FAQ 3: Are there specific drug combinations that can enhance this compound's effect and overcome resistance? Yes, combination therapy is a key strategy. The following table summarizes a validated synergistic combination from a high-throughput screen [1].

Combination Drug Drug Target Observed Synergy Context Synergy Rate Proposed Mechanism
Navitoclax BCL-2/BCL-XL/BCL-W (Apoptosis regulator) Breast cancer cell lines (across PAM50 subtypes, except HER2) ~60% Concurrent inhibition of cell cycle (AURKB) and induction of apoptosis

Experimental Troubleshooting & Protocols

To systematically address variability in your lab, follow this investigative workflow.

cluster_1 Troubleshooting Axes cluster_2 Investigation Steps Start Start: Variable Efficacy with this compound Cell Cell Line Intrinsic Factors Start->Cell Drug Drug & Experimental Conditions Start->Drug Mech Downstream Mechanisms Start->Mech Step1 Characterize Cell Line Models & Genetic Background Cell->Step1 Step2 Optimize Dosing & Validate Combination Strategies Drug->Step2 Step3 Profile Functional Effects (e.g., Immune Coculture) Mech->Step3 Outcome Outcome: Identified Source of Variability & Actionable Strategy Step1->Outcome Step2->Outcome Step3->Outcome

Investigate Cell Line-Specific Factors

The choice and characterization of your cell model are fundamental.

  • Actionable Protocol: Cell Line Characterization
    • Molecular Profiling: Before experiments, genotype your cell lines for key mutations (e.g., KRAS, TP53 [1]) and profile the expression of relevant pathway genes (e.g., AURKB [4]).
    • Use Multiple Models: Include cell lines from different lineages (e.g., breast, colon, pancreas) and molecular subtypes (e.g., basal-like vs. luminal breast cancer) to understand context-specific efficacy [1].
    • Consider the Microenvironment: For immune-mediated effects, use syngeneic mouse models or co-culture systems with immune cells. The anti-tumor immune effects of this compound were identified through in vivo studies and single-cell analysis of the tumor microenvironment [4].
Optimize Dosing and Combinations

Proper experimental design is critical for evaluating drug response accurately.

  • Actionable Protocol: High-Throughput Combination Screening (Anchored Design) This protocol is adapted from large-scale studies to efficiently find synergistic pairs [1].
    • Prepare Compound Plates: Dispense this compound (the "anchor" drug) at two concentrations (e.g., a low and a high dose based on its single-agent IC50) into assay plates.
    • Add Library Compounds: For each anchor concentration, add a potential combination partner (the "library" drug) in a 7-point dose-response curve (e.g., spanning a 1000-fold concentration range).
    • Treat Cells and Incubate: Seed cells and add the drug-containing medium. Incubate for a predetermined period (e.g., 72 hours).
    • Assay and Analyze: Measure cell viability (e.g., with CellTiter-Glo). Analyze data using the Bliss independence model to quantify synergy, looking for significant improvements in both potency (ΔIC50) and efficacy (ΔEmax) [1].
Profile Downstream Functional Effects

This compound has multiple mechanisms of action; your readout must align with your hypothesis.

  • Actionable Protocol: Analyzing Immune Cell Populations via Flow Cytometry If investigating immunomodulation, use this protocol to quantify changes in tumor-infiltrating lymphocytes.
    • Treat Tumor-Bearing Models: Administer this compound or vehicle control to mice with established tumors.
    • Harvest and Process Tumors: At the end of treatment, dissect tumors, dissociate them into single-cell suspensions, and isolate mononuclear cells.
    • Stain for Flow Cytometry: Stain cells with fluorescently labeled antibodies:
      • CD3 (pan-T cell marker)
      • CD4 (Helper T cells)
      • CD8 (Cytotoxic T cells)
      • CD25 and FoxP3 (Regulatory T cell markers)
    • Acquire and Analyze Data: Run samples on a flow cytometer. Analyze the frequency and absolute number of CD4+ FoxP3+ Tregs and activated CD8+ T cells within the tumor microenvironment [4]. A successful response to this compound should show a decreased Treg population and an increased CD8+ T cell population.

Key Takeaways for Your Research

  • Variability is a Feature, Not a Bug: The context-dependent nature of this compound's efficacy is a central finding of modern research. Your experiments should be designed to understand this context, not just to achieve a uniform result [1].
  • Measure Beyond Viability: Relying solely on cell viability assays may overlook important mechanisms like immunomodulation. Incorporate immune profiling and other functional readouts to get a complete picture of this compound's activity [4].
  • Systematic Combination Screening is Powerful: Using an anchored screening approach can efficiently identify robust, synergistic drug pairs that may overcome resistance in specific genetic backgrounds [2] [1].

References

Tozasertib efficacy comparison in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Tozasertib Efficacy Across Cancer Cell Lines

The following table summarizes the anti-cancer effects and mechanisms of this compound in various cancer types, as reported in recent studies.

Cancer Type Cell Lines/Models Used Key Efficacy Findings Proposed Primary Mechanism(s) of Action Synergistic Combinations Identified

| Glioma (Adult & Pediatric) | U87, LNZ308, T98G (Adult); KNS42, SJG2, SF8628 (Pediatric/DIPG) [1] | ➤ Induced cell cycle arrest, apoptosis, and inhibited growth/migration [1]Acquired resistance developed with sustained exposure [1] | Pan-Aurora Kinase inhibition leading to cytokinesis defects and mitochondrial dysfunction [1] | Dichloroacetate (DCA); re-sensitized resistant cells by inhibiting PDK and restoring mitochondrial apoptosis [1] | | Breast Cancer | 51 breast cancer cell lines (incl. Basal-like, LumA, LumB, HER2) [2] | ➤ Showed highly synergistic interaction with Navitoclax (BCL-2/XL/W inhibitor) across subtypes [2] | Not specified in the context of synergy, but synergy was observed with apoptosis-targeting agents [2] | Navitoclax; synergy rates of 53-61% with different Aurora Kinase inhibitors [2] | | Melanoma | Melanoma xenograft models [3] | ➤ Inhibited tumor growth by activating anti-tumor immunity [3] | Inhibition of AURKB, reducing CD4+ Treg cells and disrupting MIF-CD74/CXCR4 signaling [3] | Potential for synergy with immune checkpoint therapies suggested [3] | | Alzheimer's Disease * | STZ-induced mouse model [4] | ➤ Improved memory and reduced oxidative stress, neuroinflammation, and apoptosis [4] | Potential modulation of FGF1/PI3K/Akt pathway; neuroprotective, not oncological [4] | Not investigated |

Note: The application in Alzheimer's disease represents a non-oncological repurposing of the drug and is included for informational context [4].

Experimental Protocols from Key Studies

To help you evaluate and potentially build upon this research, here are the detailed methodologies from the cited works.

  • Generation of this compound-Resistant Glioma Cells [1]

    • Cell Lines: Adult (U87, LNZ308, T98G) and pediatric (KNS42, SJG2) glioma lines.
    • Protocol: Cells were initially treated with a low dose of this compound (10 nM) for 72 hours. Viable cells were sorted and maintained in a medium with a doubled drug concentration. This process was repeated until resistance to a clinically relevant concentration (100 nM) was achieved.
    • Analysis: Resistance was characterized using RNA-sequencing, flow cytometry for mitochondrial mass, and immunoblotting for PDK protein levels.
  • High-Throughput Drug Combination Screening [2]

    • Platform: Genomics of Drug Sensitivity in Cancer (GDSC) screening platform.
    • Design: A "anchored" design was used. An "anchor" compound (e.g., Navitoclax) was tested at two fixed concentrations against a 7-point dose-response curve of a "library" compound (e.g., this compound).
    • Viability Measurement: Cell viability was measured after 72-hour drug exposure.
    • Synergy Calculation: The observed combination response was compared to the predicted effect under the Bliss independence model. A combination was classified as synergistic if it caused an eightfold increase in potency (ΔIC50) or a 20% reduction in viability at the highest dose (ΔEmax) beyond the Bliss-predicted value.
  • In Vivo Anti-Tumor Immunity Study [3]

    • Model: Mouse melanoma xenograft models.
    • Dosing: Mice were treated with this compound.
    • Immune Analysis: Tumor growth was monitored, and tumor-infiltrating lymphocytes were analyzed using flow cytometry to quantify CD4+ Treg and CD8+ T cells. Single-cell analysis was performed to investigate cell-cell communication signaling.

Mechanisms of Action and Resistance

The diagrams below illustrate the key mechanisms of action and resistance for this compound, based on the search results.

This compound This compound AuroraK Aurora Kinase A/B/C This compound->AuroraK Mitosis Dysregulated Mitosis AuroraK->Mitosis Apoptosis Apoptosis & Cell Death Mitosis->Apoptosis PrimaryEffect Primary Anti-Cancer Effect Apoptosis->PrimaryEffect

Direct Mechanism of this compound

Resistance This compound Resistance PDK4_Up Upregulation of PDK4 Resistance->PDK4_Up PDH_Inhibit Inhibition of PDH Complex PDK4_Up->PDH_Inhibit MetabShift Metabolic Shift (Reduced Oxidative Phosphorylation) PDH_Inhibit->MetabShift Survival Cancer Cell Survival MetabShift->Survival DCA Dichloroacetate (DCA) (PDK Inhibitor) DCA->PDH_Inhibit  Inhibits Reversal Re-sensitization & Apoptosis DCA->Reversal

Resistance Mechanism and Overcoming Strategy

References

comparison of aurora kinase inhibitors Tozasertib Alisertib AZD1152

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Aurora Kinase Inhibitors

Feature Tozasertib (VX-680) Alisertib (MLN8237) AZD1152 (Barasertib)
Primary Target & Selectivity Pan-Aurora inhibitor (A, B, C) [1] [2] [3] Selective Aurora A inhibitor [4] [1] [5] Selective Aurora B inhibitor [1] [5]
Key Molecular Mechanism ATP-competitive inhibitor; inhibits Aurora kinase signaling, decreases histone H3 phosphorylation, causes G2/M cell cycle arrest [4] [2] Binds ATP-site, prevents Aurora A autophosphorylation (Thr288), induces G2/M arrest and mitotic catastrophe [5] ATP-competitive; pro-drug converted to active barasertib-hQPA; inhibits Aurora B via interaction with Glu177 [5]
Reported IC50/ Potency (Biochemical/Cellular) Neuroblastoma cell lines: IC~50~ 5.5 nM - 664 nM [4] Neuroblastoma cell lines: IC~50~ 7.6 nM - 26.8 nM [4]; Aurora A IC~50~ = 1.2 nM, Aurora B IC~50~ = 396.5 nM [5] Aurora B K~i~ = 1 nM, Aurora A K~i~ = 1.4 µM [5]
Primary Phenotypic Outcomes Cytokinesis failure, polyploidy, apoptosis [4] [2] Mitotic spindle defects, prolonged mitotic arrest, aneuploidy, senescence, or cell death [5] Chromosome misalignment, cytokinesis failure, multinucleated polyploid cells, senescence, or cell death [5]
Notable Off-Target Effects Potently inhibits RIPK1 kinase, inhibiting necroptosis [2] Activity affected by ABCB1 (MDR1) transporter expression [4] Reported to inhibit ~50 other kinases [5]

Mechanisms of Action and Key Pathways

The cellular mechanisms of Aurora kinase inhibitors can be visualized through their distinct signaling pathways and phenotypic outcomes. Selective inhibition of Aurora A or Aurora B leads to different downstream effects, while pan-inhibitors like this compound affect both pathways.

aurora_pathways cluster_inhibitors Aurora Kinase Inhibitors cluster_effects_A Aurora A Inhibition cluster_effects_B Aurora B Inhibition This compound This compound (Pan-Inhibitor) AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB RIPK1 RIPK1 Inhibition (Necroptosis Block) This compound->RIPK1 Alisertib Alisertib (Aurora A Selective) Alisertib->AuroraA Barasertib AZD1152/Barasertib (Aurora B Selective) Barasertib->AuroraB SpindleDefects Defective spindle assembly AuroraA->SpindleDefects CytokinesisFailure Cytokinesis failure AuroraB->CytokinesisFailure pHisH3 Loss of Histone H3 phosphorylation AuroraB->pHisH3 G2Marrest G2/M phase cell cycle arrest SpindleDefects->G2Marrest MitoticCatastrophe Mitotic catastrophe G2Marrest->MitoticCatastrophe Outcome1 Apoptosis / Cell Death MitoticCatastrophe->Outcome1 Polyploidy Polyploidy/ Multinucleation CytokinesisFailure->Polyploidy Polyploidy->Outcome1 Outcome2 Cellular Senescence Polyploidy->Outcome2

A comparison of the cellular mechanisms and phenotypic outcomes induced by this compound, Alisertib, and AZD1152/Barasertib.

Key Experimental Data and Protocols

For researchers, understanding the experimental evidence and methodologies used to characterize these inhibitors is crucial. The table below outlines key assays and findings from the literature.

Assay / Study Type Key Findings for this compound (VX-680) Key Findings for Alisertib (MLN8237) Key Findings for AZD1152 (Barasertib)
Viability/MTT Assay [4] IC~50~ 5.5-664 nM in neuroblastoma lines; Wider resistance range (RR: 1.4-92.2) [4] IC~50~ 7.6-26.8 nM in neuroblastoma lines; Narrower resistance range (RR: 0.3-2.5) [4] -

| Biomarker Analysis Western Blot, Flow Cytometry | Decreased phospho-Histone H3 (Aurora B substrate) [4] | - | - | | Cell Cycle Analysis Flow Cytometry (PI staining) | G2/M phase arrest [4] | G2/M phase arrest; prolonged mitotic arrest [5] | Transient mitotic arrest; polyploidy (>4n DNA content) [5] | | Apoptosis Assay Caspase-3/7 Activity | Induced apoptosis [4] | Activates mitochondrial apoptotic pathway [5] | - | | Off-Target Profiling Kinase Assays | Inhibits RIPK1, blocks necroptosis (IC~50~ ~1 µM) [2] | Activity reduced by ABCB1/MDR1 expression [4] | - |

Research Considerations and Synergies

  • Combination Therapies: Research indicates that combining Aurora kinase inhibitors with other agents can be beneficial. For instance, Alisertib's activity is enhanced in p53 wild-type cells when combined with the MDM2 inhibitor Nutlin-3 [4]. Sequential combination of Alisertib or Barasertib with BH3-mimetics (e.g., Venetoclax) also shows synergistic effects in multiple myeloma models [5].
  • Tool vs. Therapeutic Use: While all three have been investigated clinically, they are also used as chemical tools in basic research. AZD1152-HQPA (Barasertib's active form) and MK-8745 are considered superior selective tools for Aurora B and A inhibition, respectively, due to their high selectivity in cell-based assays [1].
  • Use This compound for broad Aurora kinase inhibition, but account for its RIPK1 off-target effect.
  • Use Alisertib for selective Aurora A inhibition and studies on centrosome separation and spindle assembly.
  • Use AZD1152/Barasertib for selective Aurora B inhibition to study chromosome segregation and cytokinesis.

References

Experimental Models & Key Findings on AURKB Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental models and major outcomes from recent studies investigating AURKB inhibition. The drug AZD1152 (also known as Barasertib) is a frequently used selective AURKB inhibitor in these models.

Disease Model Key Experimental Findings Primary Readouts Citation

| Colorectal Cancer (CRC) | Sequential treatment (5-FU for 24h, then AZD1152) enhanced chemotherapy effectiveness in 2D/3D cell lines and patient-derived tumor cells. | • Cell viability (CellTitre-Glo) • Spheroid area reduction (3D model) • Mitotic index (pH3Ser10) & DNA damage (γH2AX foci) | [1] | | General Carcinomas | AZD1152 treatment caused polyploidy and induced cellular senescence; this process was universal but the outcome was dependent on RB and p53 status. | • DNA content (Flow cytometry) • Senescence (SA-β-gal assay) • Cell cycle arrest (Ki67/EdU staining) | [2] | | Pulmonary Arterial Hypertension (PAH) | Barasertib (AZD1152) blocked cell cycle progression, reversed disease-specific gene signatures, and improved hemodynamics in preclinical models. | • PASMC proliferation (EdU/Ki67) • Gene expression signatures (RNA-seq) • Hemodynamic measurements (in vivo) | [3] [4] | | Lupus Nephritis (LN) | AZD1152 attenuated systemic autoimmunity and renal injury in a mouse model, primarily by inhibiting T-cell proliferation. | • Renal injury markers • Immune cell infiltration • T-cell proliferation | [5] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies used in these studies, which can serve as a guide for designing your own validation experiments.

Cell Culture and Drug Treatment (CRC Model)

This protocol from the colorectal cancer study provides a clear sequential treatment strategy.

  • Cell Lines: Use established cancer cell lines (e.g., HCT116, HT29) maintained in standard DMEM medium with 10% FBS [1].
  • Drug Preparation: 5-Fluorouracil (5-FU) and AZD1152 are prepared as stock solutions. AZD1152 is a dihydrogen phosphate prodrug that is converted to the active form in cells [1].
  • Treatment Schedule:
    • Treat cells with a range of 5-FU concentrations (e.g., 5 µM to 1 mM) for 24 hours.
    • Replace the media to remove 5-FU.
    • Treat cells with AZD1152 (e.g., at 50 nM or 200 nM) for another 24 hours [1].
  • Model Variants:
    • 2D Models: Standard monolayer cultures.
    • 3D Models: Spheroids cultured in ultra-low attachment plates. Treatment efficacy is assessed by measuring spheroid area reduction using image analysis (e.g., ImageJ) [1].
    • Ex Vivo Models: Patient-derived xenograft (PDX) cells cultured and treated to validate findings in a more clinically relevant system [1].
Phenotypic and Mechanistic Readouts

These assays measure the direct cellular effects of AURKB inhibition.

  • Cell Viability: Measured using CellTitre-Glo assay, which quantifies ATP as a marker of metabolically active cells. Data is normalized to untreated controls to generate dose-response curves and calculate IC50 values [1] [2].
  • Cell Cycle and DNA Damage Analysis:
    • Flow Cytometry: Cells are fixed and stained with propidium iodide to analyze DNA content. This identifies the population of polyploid cells (DNA content >4N) that results from AURKB inhibition [1] [2].
    • High-Content Imaging: Cells are stained for markers like phospho-Histone H3 (Ser10) to quantify mitotic arrest, and γH2AX to quantify DNA damage foci. Analysis can be automated using software like CellProfiler [1].
  • Senescence Assay: Cellular senescence is detected using the Senescence-Associated β-Galactosidase (SA-β-gal) assay. Cells are fixed and incubated with X-gal solution at pH 6.0; senescent cells stain blue and can be quantified manually or via imaging [2].

AURKB Inhibition Mechanism & Single-Cell Context

The diagram below illustrates the core mechanistic pathway of AURKB inhibition and its connection to potential single-cell analysis, which is inferred from the broader research context.

aurkb_pathway cluster_0 Cellular Outcomes AURKB_Inhibitor AURKB Inhibitor (e.g., AZD1152/Barasertib) Mitotic_Defects Mitotic Defects & Cytokinesis Failure AURKB_Inhibitor->Mitotic_Defects Polyploidy Polyploidy Mitotic_Defects->Polyploidy p53_RB p53 / RB Pathway Activation Polyploidy->p53_RB Outcomes Diverse Cellular Outcomes p53_RB->Outcomes scRNA_seq Single-Cell RNA-seq Outcomes->scRNA_seq  To Resolve Senescence Senescence Apoptosis Apoptosis Ferroptosis Ferroptosis Chemo_Sensitization Chemosensitization scRNA_seq->Outcomes  Validates

Interpreting the Pathway

As shown in the diagram, AURKB inhibition disrupts mitosis, leading to polyploidy. This activates cellular decision-making pathways, primarily governed by the p53 and RB tumor suppressors, resulting in diverse outcomes like senescence, apoptosis, or chemosensitization [2] [1] [6]. The heterogeneity of these outcomes makes the process a prime candidate for investigation using single-cell analysis.

Connecting to Single-Cell Analysis

While the search results confirm that single-cell RNA-seq (scRNA-seq) is a powerful tool for dissecting heterogeneous transcriptome responses in cancer cells [7], the studies on AURKB specifically utilized bulk RNA-seq or proteomics [1] [3]. Therefore, the application of scRNA-seq to AURKB inhibition can be proposed as a logical next step to:

  • Identify distinct subpopulations of cells that undergo senescence, apoptosis, or resist treatment.
  • Uncover novel gene expression modules (e.g., involving AURKB or stress-response pathways) that are activated in a cell-specific manner upon treatment [7].

References

Tozasertib vs. Other Alzheimer's Treatments: A 2025 Research Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a high-level overview of the key characteristics of Tozasertib compared to other classes of Alzheimer's treatments.

Treatment / Agent Class / Mechanism Key Molecular & Behavioral Outcomes Stage of Development (as of 2025)

| This compound | Pan-Aurora Kinase Inhibitor Proposed modulation of FGF1/PI3K/Akt pathway [1] [2] | - Dose-dependent improvement in memory (MWM, passive avoidance) [2]

  • ↓ Oxidative stress (↑ GSH, SOD, Catalase; ↓ TBARS) [1] [2]
  • ↓ Neuroinflammation (↓ TNF-α, IL-6, IL-1β, NF-κB, MPO) [1] [2]
  • ↓ Apoptosis (↓ Bax/Bcl-2 ratio, Caspase-3) [1] [2]
  • ↓ Aβ1–40 & AChE activity [2] | Preclinical (STZ-induced sporadic AD mouse model) | | Lecanemab | Anti-Aβ mAb Targets Aβ protofibrils [3] [4] | - 27% slowing of cognitive decline (CDR-SB) [4]
  • ~60% reduction in amyloid PET signal [4] | FDA Approved (2023) | | Donanemab | Anti-Aβ mAb Targets pyroglutamate-modified Aβ [4] | - 35% slowing of decline (iADRS) in low/medium tau patients [4]
  • Up to 80% plaque clearance [4] | FDA Approved (2024) | | Aducanumab | Anti-Aβ mAb Targets Aβ aggregates (oligomers, fibrils) [5] [4] | - 60% reduction in amyloid PET plaques [4]
  • 22% slowing of decline (CDR-SB) in one of two pivotal trials [4] | FDA Approved (2021) | | Donepezil | AChE Inhibitor Standard symptomatic treatment [3] [6] | - Symptomatic improvement [3] [6]
  • No evidence of disease modification [3] | Standard of Care (Symptomatic) |

Detailed Experimental Data & Protocols for this compound

For researchers, the specifics of the experimental model and protocols are critical for evaluating the validity and relevance of the preclinical data.

In Vivo Model and Dosing
  • Animal Model: Adult male Swiss albino mice [2].
  • AD Model Induction: Sporadic Alzheimer's-like pathology was induced via intracerebroventricular (i.c.v.) injection of Streptozotocin (STZ) (3 mg/kg in two doses on day 1 and 3) [2].
  • Treatment Groups:
    • This compound: Administered intraperitoneally (i.p.) at 5 mg/kg and 10 mg/kg doses [2].
    • Positive Control: Donepezil (3 mg/kg, i.p.) [2].
    • Pathway Inhibition: To test mechanism, LY294002 (PI3K/Akt inhibitor, 1.5 mg/kg, i.p.) was given prior to this compound [1] [2].
Key Experimental Methodologies

The following well-established tests were used to quantify the neuroprotective effects of this compound:

  • Morris Water Maze (MWM): A circular pool (150 cm diameter) with opaque water was used to assess spatial learning and memory. Parameters measured included escape latency (time to find a hidden platform) and time spent in the target quadrant [2].
  • Step-Down Passive Avoidance Test: Evaluated associative memory by measuring the latency for a mouse to step down from a platform where it had previously received a mild foot shock [2].
  • Biochemical Assays:
    • Oxidative Stress: Superoxide dismutase (SOD), reduced glutathione (GSH), catalase, and Thiobarbituric Acid Reactive Substances (TBARS) levels were measured in brain tissue [1] [2].
    • Neuroinflammation: Levels of myeloperoxidase (MPO), IL-6, IL-1β, TNF-α, and NF-κB were assessed [1] [2].
    • Apoptosis & AD Markers: Protein levels of Bax, Bcl-2, Caspase-3, Aβ1–40, and Acetylcholinesterase (AChE) activity were analyzed [1] [2].
  • Histopathology: Hippocampal tissue sections were stained with H&E to evaluate neuronal damage and preservation [2].

Proposed Signaling Pathway for this compound

The experimental evidence suggests that this compound's neuroprotective effect is mediated, at least partially, through the FGF1/PI3K/Akt signaling pathway [1] [2]. This pathway is a critical regulator of neuronal survival, metabolism, and synaptic plasticity. The diagram below illustrates this proposed mechanism.

G ICV_STZ ICV Streptozotocin (STZ) PathologicalHallmarks AD-like Pathology: • Oxidative Stress • Neuroinflammation • Apoptosis • Aβ Accumulation ICV_STZ->PathologicalHallmarks This compound This compound Treatment PathologicalHallmarks->this compound Induces FGF1_PI3K_Akt FGF1 / PI3K / Akt Pathway Activation This compound->FGF1_PI3K_Akt Activates Neuroprotection Neuroprotective Effects • ↓ Oxidative Stress • ↓ Neuroinflammation • ↓ Apoptosis • Improved Memory FGF1_PI3K_Akt->Neuroprotection Leads to LY294002 LY294002 (PI3K Inhibitor) LY294002->FGF1_PI3K_Akt Inhibits

The central role of the PI3K/Akt pathway was demonstrated by the fact that pre-treatment with the inhibitor LY294002 partially reversed the protective effects of this compound [1] [2]. It is important to note that the authors concluded that while this pharmacological evidence is strong, direct molecular assessments (e.g., p-Akt/t-Akt ratios) are warranted to further confirm the mechanism [1].

Interpretation and Research Implications

  • This compound's Profile: The preclinical data positions this compound as a multi-target, disease-modifying candidate. Its broad efficacy against oxidative stress, neuroinflammation, and apoptosis in a sporadic AD model addresses several core pathological features simultaneously [1] [2].
  • Comparative Context: Unlike symptomatic AChE inhibitors, this compound aims to alter pathology. Compared to approved anti-Aβ monoclonal antibodies, which are highly specific and carry a risk of ARIA, this compound offers a different mechanism with potential synergistic effects [3] [4].
  • Key Distinctions for Researchers:
    • Model: The STZ model is highly relevant for sporadic AD (the most common form), whereas many antibody trials are also informed by models of familial AD.
    • Mechanism: The proposed action through Aurora kinase inhibition and PI3K/Akt signaling represents a novel approach compared to direct protein clearance strategies.
    • Development Stage: A critical distinction is that this compound's potential is currently supported by preclinical evidence only, whereas the other listed antibodies have clinical trial data and regulatory approval [1] [4].

References

Tozasertib comparison with imatinib for BCR-ABL

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

The fundamental difference between these compounds lies in their primary design and mechanism.

Feature Imatinib (First-Generation TKI) Tozasertib (Pan-Aurora Kinase Inhibitor)
Primary Target BCR-ABL (also c-Kit, PDGFR) [1] Aurora kinases A, B, and C [2] [3]
Mechanism ATP-competitive; binds inactive (DFG-out) conformation of BCR-ABL [1] [4] ATP-competitive; targets the ATP-binding pocket (Type I inhibitor) [2]
Key Binding Site Catalytic (ATP-binding) site [1] Catalytic (ATP-binding) site of Aurora kinases [2]
Secondary Target/Effect Binds allosteric myristoyl site of Abl, potentially acting as an activator at high concentrations [5] Potently inhibits RIPK1, a regulator of necroptosis (programmed cell death) [2]

The different mechanisms are illustrated in the following pathway diagram:

G Start BCR-ABL Signaling ImatinibPath Imatinib Inhibition Pathway Start->ImatinibPath TozasertibPath This compound Inhibition Pathway Start->TozasertibPath ImatinibBind Binds BCR-ABL Inactive (DFG-out) State ImatinibPath->ImatinibBind Effect1 Blocks ATP binding and downstream signaling ImatinibBind->Effect1 AuroraBind Inhibits Aurora Kinases (A, B, C) TozasertibPath->AuroraBind RIPK1Bind Inhibits RIPK1 TozasertibPath->RIPK1Bind CytokinesisDefect Causes cytokinesis defects and growth arrest AuroraBind->CytokinesisDefect NecroptosisInhibit Blocks necroptosis (programmed cell death) RIPK1Bind->NecroptosisInhibit

Efficacy and Mutational Resistance Profile

A critical distinction emerges in their ability to inhibit different forms of BCR-ABL, especially mutated variants that confer resistance.

BCR-ABL Variant Imatinib This compound
Wild-Type Potent inhibitor (IC₅₀: 100–500 nM) [1] [6] Active inhibitor (IC₅₀: 10–104 nM) [1] [6]
T315I Mutation Ineffective (IC₅₀ > 20,000 nM) [1] [6] [4] Retains activity (IC₅₀: 30–74 nM) [1] [6]
P-loop Mutations Often confer high-level resistance [1] [6] Varies by specific mutation [1] [6]
Other Mutations Multiple mutations cause resistance (e.g., F317L, M351T) [1] [6] Active against a range of imatinib-resistant mutations [3]

Experimental Data and Protocols

The following experimental details are crucial for interpreting the data and designing future studies.

Key Experimental Findings
  • Cytotoxicity and Apoptosis: Treatment of BCR-ABL-positive cells (K562, Ba/F3) with this compound reduced phosphorylation of BCR-ABL and its substrate Crk-L, and activated caspase-3 and PARP, indicating induction of apoptosis [3].
  • Synergistic Combinations: Combined use of this compound with HDAC inhibitors (vorinostat or pracinostat) demonstrated synergistic anti-proliferative and pro-apoptotic effects in wild-type and T315I mutant BCR-ABL cells [3].
Common Experimental Protocols

The data in the tables above were primarily generated using established cell-based and biochemical assays:

  • Cell Proliferation Assays (IC₅₀ Determination)

    • Purpose: To determine the potency of inhibitors by measuring the concentration that causes 50% inhibition of cell growth.
    • Typical Protocol: BCR-ABL-positive cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL) are cultured with a concentration gradient of the inhibitor for a set duration (e.g., 48-72 hours). Cell viability is measured using methods like MTT or Alamar Blue assays, and IC₅₀ values are calculated [1] [3].
  • Immunoblotting (Western Blot)

    • Purpose: To analyze changes in protein expression, phosphorylation, and cleavage as markers of pathway inhibition and apoptosis.
    • Typical Protocol: After drug treatment, cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like phospho-BCR-ABL, phospho-Crk-L, PARP, caspase-3, and Aurora kinases [3].
  • Apoptosis Assays

    • Purpose: To quantify the percentage of cells undergoing programmed cell death.
    • Typical Protocol: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and a viability dye like propidium iodide. The population of apoptotic cells is then quantified using flow cytometry [3].

Key Differentiation for Research and Development

For researchers, the core distinction is that imatinib is a specific BCR-ABL inhibitor whose utility can be limited by resistance mutations, whereas this compound is a multi-kinase inhibitor with a broader spectrum that includes challenging mutations like T315I.

  • Consider Imatinib for: Studies focusing on highly specific inhibition of wild-type BCR-ABL and its direct downstream consequences.
  • Consider this compound for: Investigating therapeutic strategies to overcome T315I and other imatinib-resistant mutations, or exploring the interplay between Aurora kinase inhibition, necroptosis, and BCR-ABL signaling. Its synergistic potential with other agents like HDAC inhibitors is a promising area of research [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

464.21067872 g/mol

Monoisotopic Mass

464.21067872 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234335M86K

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

639089-54-6

Metabolism Metabolites

Tozasertib has known human metabolites that include Unii-1S9W4WJ8WL and Unii-wuu5ros9AF.

Wikipedia

Tozasertib

Dates

Last modified: 08-15-2023
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2: Dewerth A, Wonner T, Lieber J, Ellerkamp V, Warmann SW, Fuchs J, Armeanu-Ebinger S. In vitro evaluation of the Aurora kinase inhibitor VX-680 for Hepatoblastoma. Pediatr Surg Int. 2012 Jun;28(6):579-89. doi: 10.1007/s00383-012-3086-6. Epub 2012 Apr 18. PubMed PMID: 22526548.
3: Salah E, Ugochukwu E, Barr AJ, von Delft F, Knapp S, Elkins JM. Crystal structures of ABL-related gene (ABL2) in complex with imatinib, tozasertib (VX-680), and a type I inhibitor of the triazole carbothioamide class. J Med Chem. 2011 Apr 14;54(7):2359-67. doi: 10.1021/jm101506n. Epub 2011 Mar 18. PubMed PMID: 21417343; PubMed Central PMCID: PMC3075623.
4: Rao B, van Leeuwen IM, Higgins M, Campbel J, Thompson AM, Lane DP, Lain S. Evaluation of an Actinomycin D/VX-680 aurora kinase inhibitor combination in p53-based cyclotherapy. Oncotarget. 2010 Nov;1(7):639-50. PubMed PMID: 21317459; PubMed Central PMCID: PMC3248124.
5: Fei F, Stoddart S, Groffen J, Heisterkamp N. Activity of the Aurora kinase inhibitor VX-680 against Bcr/Abl-positive acute lymphoblastic leukemias. Mol Cancer Ther. 2010 May;9(5):1318-27. doi: 10.1158/1535-7163.MCT-10-0069. Epub 2010 Apr 13. PubMed PMID: 20388735; PubMed Central PMCID: PMC2868097.
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